4-Ethynyltetrahydro-2H-pyran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-7-3-5-8-6-4-7/h1,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYOVGRZKOKXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720569 | |
| Record name | 4-Ethynyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202245-65-5 | |
| Record name | 4-Ethynyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynyloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Ethynyltetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Ethynyltetrahydro-2H-pyran. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily owing to its terminal alkyne functionality and the inherent structural features of the tetrahydropyran ring.
Core Chemical Properties
This compound is a colorless oil at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use and reaction planning.
| Property | Value |
| CAS Number | 1202245-65-5 |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| Boiling Point | Approximately 138.1 ± 29.0 °C (Predicted)[1][2] |
| Density | Approximately 0.93 ± 0.1 g/cm³ (Predicted)[1][2] |
| Appearance | Colorless Oil[1] |
| Solubility | Sparingly soluble in Chloroform.[2] |
| Storage Conditions | Recommended storage under sealed, dry conditions at 2-8°C.[1][2] |
Synthesis and Spectroscopic Characterization
Plausible Synthetic Routes
Two common methods for the conversion of ketones to terminal alkynes are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation (often via the Ohira-Bestmann modification). These reactions provide a one-carbon homologation of the ketone to the desired alkyne.
dot
Caption: Plausible synthetic pathways from tetrahydropyran-4-one.
Generalized Experimental Protocols
It is important to note that the following are generalized procedures and would require optimization for the specific substrate.
Method 1: Corey-Fuchs Reaction
-
Dibromo-olefination: To a solution of triphenylphosphine and carbon tetrabromide in an anhydrous solvent (e.g., dichloromethane) at 0°C, a solution of tetrahydropyran-4-one in the same solvent is added dropwise. The reaction is stirred at room temperature until completion.
-
Alkyne Formation: The resulting 4-(dibromomethylene)tetrahydro-2H-pyran is isolated and dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to -78°C. A strong base, such as n-butyllithium, is added dropwise, and the reaction is allowed to warm to room temperature.
-
Work-up: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution), and the product is extracted, dried, and purified by chromatography.
Method 2: Ohira-Bestmann Modification of Seyferth-Gilbert Homologation
-
Reaction Setup: To a solution of tetrahydropyran-4-one in an alcoholic solvent (e.g., methanol), a base (e.g., potassium carbonate) is added.
-
Reagent Addition: The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is added to the mixture at room temperature.
-
Reaction and Work-up: The reaction is stirred until completion, and then worked up by quenching, extraction, and purification.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for this compound are not publicly available. However, based on its structure, the following characteristic signals can be predicted:
| Spectroscopy | Predicted Signals |
| ¹H NMR | - A singlet or a sharp triplet for the acetylenic proton (C≡C-H) in the region of 2-3 ppm. - Multiplets for the methylene protons of the tetrahydropyran ring (CH₂) in the region of 1.5-4.0 ppm. - A multiplet for the methine proton at the 4-position (CH-C≡CH). |
| ¹³C NMR | - Two signals for the alkyne carbons (C≡C) in the region of 65-90 ppm. - Signals for the carbons of the tetrahydropyran ring. |
| IR | - A sharp, weak absorption band for the C≡C-H stretch around 3300 cm⁻¹. - A weak absorption for the C≡C stretch around 2100 cm⁻¹. - Strong C-O stretching bands for the ether linkage in the tetrahydropyran ring. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to its molecular weight (110.15). - Fragmentation patterns characteristic of a tetrahydropyran ring. |
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of its terminal alkyne and the structural and electronic properties of the tetrahydropyran ring.
Reactivity of the Terminal Alkyne
The terminal alkyne is a versatile functional group that participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
dot
Caption: Common transformations of the ethynyl group.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful method for forming C(sp)-C(sp²) bonds, enabling the synthesis of more complex molecules.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry": The reaction with azides in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring is highly efficient and widely used in bioconjugation, drug discovery, and materials science.
Role of the Tetrahydropyran Ring in Drug Design
The tetrahydropyran (THP) ring is a prevalent scaffold in many natural products and pharmaceuticals. Its inclusion in a molecule can offer several advantages:
-
Improved Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, potentially enhancing solubility and target binding.
-
Metabolic Stability: The THP ring is generally more metabolically stable than more labile linkers.
-
Conformational Rigidity: The ring structure can pre-organize the conformation of substituents, which can be beneficial for binding to a biological target.
Application in PI3K-γ Inhibitor Synthesis
This compound has been identified as a useful building block in the synthesis of aminopyrazine derivatives that act as inhibitors of phosphoinositide 3-kinase gamma (PI3K-γ).[1] PI3K-γ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.
dot
Caption: Overview of the PI3K signaling cascade and the point of inhibition.
The synthesis of such inhibitors likely involves the coupling of this compound with a suitable aminopyrazine core, potentially via a Sonogashira reaction, followed by further functionalization.
dot
Caption: A potential synthetic workflow utilizing this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on its structure and related compounds, it should be handled with care. It is likely a flammable liquid and should be kept away from heat, sparks, and open flames. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual functionality, comprising a reactive terminal alkyne and a biologically relevant tetrahydropyran scaffold, makes it an attractive starting material for the synthesis of complex molecules, including potent enzyme inhibitors. Further research into its applications is likely to uncover new and innovative uses for this compound in drug discovery and development.
References
4-Ethynyltetrahydro-2H-pyran (CAS: 1202245-65-5): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethynyltetrahydro-2H-pyran, a versatile heterocyclic building block. This document details its chemical and physical properties, plausible synthetic routes, key applications in medicinal chemistry, and relevant safety information. Particular emphasis is placed on its role in the synthesis of kinase inhibitors and its utility in bioconjugation reactions.
Core Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below. These properties make it suitable for a range of organic synthesis applications.[1] For optimal stability, it should be stored in a cool, dry, and well-sealed environment, typically between 2-8°C.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 1202245-65-5 | [2][3][4][5] |
| Molecular Formula | C₇H₁₀O | [1][3] |
| Molecular Weight | 110.16 g/mol | [3][4] |
| Appearance | Clear, almost colorless liquid or solid | [5] |
| Boiling Point (Predicted) | 138.1 ± 29.0 °C | [2][4][5] |
| Density (Predicted) | 0.93 ± 0.1 g/cm³ | [2][5] |
| Solubility | Chloroform (Sparingly) | [2] |
| Storage Temperature | 2-8°C | [2][3] |
Synthesis and Spectroscopic Analysis
A potential synthetic pathway could involve the oxidation of tetrahydropyran-4-ol to tetrahydro-4H-pyran-4-one, followed by the addition of an ethynyl nucleophile, such as ethynylmagnesium bromide or lithium acetylide. Subsequent workup would yield the target compound.
Due to the lack of publicly available experimental spectra, the following table presents predicted spectroscopic data for this compound.
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the ethynyl proton (C≡C-H), the methine proton at the 4-position, and the methylene protons of the tetrahydropyran ring. |
| ¹³C NMR | Resonances for the two sp-hybridized carbons of the alkyne, the methine carbon at the 4-position, and the methylene carbons of the tetrahydropyran ring. |
| IR Spectroscopy | Characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹), as well as C-O stretching of the ether. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (110.16), with fragmentation patterns resulting from the loss of small neutral molecules. |
Applications in Drug Discovery and Organic Synthesis
The terminal alkyne functional group makes this compound a valuable intermediate in various carbon-carbon bond-forming reactions.[1] Its primary utility lies in its application as a building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry.[1][6]
Synthesis of PI3Kγ Inhibitors
This compound is a key intermediate in the preparation of aminopyrazine derivatives that act as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ).[6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers and inflammatory diseases.[2] PI3Kγ is predominantly expressed in hematopoietic cells and plays a crucial role in immune signaling.
dot
Figure 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a PI3Kγ inhibitor.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and natural products.
Experimental Protocol (Representative): A general procedure for a Sonogashira coupling reaction is as follows:
-
To a solution of the aryl halide (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
A base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.) is added, and the reaction mixture is stirred at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired coupled product.
dot
Figure 2: A general experimental workflow for a Sonogashira coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions.[1] This reaction forms a stable 1,2,3-triazole linkage and is widely employed in bioconjugation, materials science, and drug discovery. The terminal alkyne of this compound makes it an ideal substrate for this transformation.
Experimental Protocol (Representative): A general procedure for a CuAAC reaction is as follows:
-
To a solution of the azide (1.0 eq.) and this compound (1.0-1.2 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O or DMSO) is added a copper(II) sulfate solution (1-5 mol%).
-
A reducing agent, typically sodium ascorbate (5-10 mol%), is added to generate the active copper(I) catalyst in situ.
-
The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The product can often be isolated by filtration or extraction, followed by purification if necessary.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PI3Kγ inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound, CAS No. 1202245-65-5 - iChemical [ichemical.com]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. ijnc.ir [ijnc.ir]
An In-depth Technical Guide on 4-Ethynyltetrahydro-2H-pyran: Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethynyltetrahydro-2H-pyran, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. The document details its fundamental molecular and physical properties, and outlines a key experimental protocol for its application in carbon-carbon bond formation, a cornerstone of modern drug discovery.
Core Molecular and Physical Properties
This compound is a valuable intermediate, particularly noted for its terminal alkyne group which allows for a variety of coupling reactions. Its physical and molecular characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₀O[1][2][3] |
| Molecular Weight | 110.15 g/mol [1][3] |
| CAS Number | 1202245-65-5[1][3] |
| Appearance | Colorless Oil[4] |
| Boiling Point | 138.1 ± 29.0 °C (Predicted)[4][5] |
| Density | 0.93 ± 0.1 g/cm³ (Predicted)[4][5] |
| Storage Conditions | 2-8°C, Sealed in a dry place[4][5] |
Synthetic Utility
The primary synthetic utility of this compound stems from its terminal alkyne functional group. This moiety readily participates in a range of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The tetrahydropyran ring system is a common structural motif in many biologically active compounds, making this reagent particularly useful in the synthesis of novel drug candidates, including the preparation of aminopyrazine derivatives which are investigated as PI3K-γ inhibitors.
Experimental Protocols: Sonogashira Coupling
The following is a representative experimental protocol for the Sonogashira coupling of this compound with an aryl halide. This procedure is adapted from established methodologies for Sonogashira reactions.
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask maintained under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents), and copper(I) iodide (0.04-0.10 equivalents).
-
Add anhydrous, degassed solvent to the flask, followed by the amine base (2-5 equivalents).
-
To this mixture, add this compound (1.1-1.5 equivalents).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
The following diagrams illustrate the key logical relationships and workflows discussed in this guide.
Caption: A flowchart of the Sonogashira coupling experimental workflow.
Caption: The role of this compound in PI3Kγ inhibition.
References
- 1. CAS:1202245-65-5 | C7H10O | this compound | Pharmalego [pharmalego.com]
- 2. CAS 1202245-65-5 | this compound - Synblock [synblock.com]
- 3. This compound - CAS:1202245-65-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. 2H-Pyran, 4-ethynyltetrahydro- CAS#: 1202245-65-5 [m.chemicalbook.com]
Stability and Storage of 4-Ethynyltetrahydro-2H-pyran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Ethynyltetrahydro-2H-pyran (CAS No. 1202245-65-5). Lacking extensive empirical stability data in publicly available literature, this guide combines information from safety data sheets, chemical supplier recommendations, and foundational chemical principles governing the stability of its constituent functional groups—a terminal alkyne and a tetrahydropyran ring. This document is intended to inform best practices for handling, storage, and stability assessment in a research and development setting.
Core Chemical Properties and Structure
This compound is a versatile heterocyclic compound featuring a saturated tetrahydropyran ring substituted with a reactive terminal ethynyl (alkyne) group. This unique combination of a stable cyclic ether and a reactive functional group makes it a valuable building block in medicinal chemistry and organic synthesis, notably in the preparation of aminopyrazine derivatives as PI3k-γ inhibitors.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1202245-65-5 | [1] |
| Molecular Formula | C₇H₁₀O | |
| Molecular Weight | 110.15 g/mol | |
| Appearance | Colorless oil | [2] |
| Boiling Point | ~138.1 ± 29.0 °C | [2] |
| Density | ~0.93 ± 0.1 g/cm³ | [2] |
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The primary concerns are its flammability and potential for degradation through oxidation or reaction of the terminal alkyne.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C is recommended for optimal preservation and long-term storage.[2] | To minimize potential degradation and maintain stability. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the tetrahydropyran ring and potential reactions of the alkyne. |
| Container | Keep in a tightly sealed, dry container.[3] | To prevent exposure to moisture and atmospheric oxygen. |
| Light | Store protected from light. | Although not explicitly stated, protection from light is a general best practice for storing reactive organic compounds to prevent photolytic degradation. |
| Ventilation | Store in a well-ventilated place. | Due to its flammability. |
Potential Degradation Pathways
dot
Caption: Potential Degradation Pathways for this compound.
Table 3: Summary of Potential Degradation Pathways and Products
| Stress Condition | Affected Functional Group | Potential Degradation Mechanism | Potential Degradation Products |
| Oxidation | Tetrahydropyran Ring & Ethynyl Group | Radical oxidation at carbons adjacent to the ether oxygen; oxidation of the alkyne. | Ring-opened products (e.g., hydroxy ketones, dicarboxylic acids), oxidized alkyne derivatives (e.g., carboxylic acid at the C4 position). |
| Acidic Hydrolysis | Tetrahydropyran Ring & Ethynyl Group | Acid-catalyzed ring-opening of the ether; hydration of the alkyne (Markovnikov addition). | Ring-opened diols or halo-alcohols (depending on the acid); 4-Acetyltetrahydro-2H-pyran. |
| Basic Conditions | Ethynyl Group | Deprotonation of the acidic terminal alkyne. | Formation of the corresponding acetylide anion, which is a reactive nucleophile. |
| Thermal Stress | Entire Molecule | May lead to polymerization of the alkyne or other complex degradation pathways. | Oligomers or polymers, and other unspecified degradation products. |
| Photolytic Stress | Entire Molecule | Radical-mediated degradation. | Various unspecified degradation products. |
Experimental Protocols for Stability Assessment (Forced Degradation)
The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.
dot
References
4-Ethynyltetrahydro-2H-pyran: A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynyltetrahydro-2H-pyran (CAS No. 1202245-65-5) is a heterocyclic compound incorporating a tetrahydropyran ring and a terminal alkyne functional group.[1] This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for the construction of more complex molecules. However, the presence of the strained cyclic ether and the reactive ethynyl group necessitates a thorough understanding of its potential hazards. This technical guide provides a comprehensive overview of the available safety data for this compound, drawing from information on the compound itself, related tetrahydropyran derivatives, and the general reactivity of terminal alkynes. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, a conservative approach to handling and safety is strongly advised.
Physicochemical and Hazard Data
A summary of the known physical, chemical, and hazard information for this compound is presented below. This information has been compiled from various chemical supplier databases and literature sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1202245-65-5 | Synblock[1] |
| Molecular Formula | C₇H₁₀O | Synblock[1] |
| Molecular Weight | 110.15 g/mol | Synblock[1] |
| Boiling Point | 138.1±29.0 °C | ChemicalBook |
| Density | 0.93±0.1 g/cm³ | ChemicalBook |
| Appearance | Colorless Oil | Inferred from related compounds |
| Storage | Store in a dry, sealed place | Synblock[1] |
Table 2: Hazard Identification and Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity (Oral) |
| Danger | H301: Toxic if swallowed | Synblock |
| Eye Irritation |
| Warning | H319: Causes serious eye irritation | Inferred from related compounds[2][3] |
| Flammable Liquid |
| Warning | H226: Flammable liquid and vapour | Inferred from related compounds |
Note: Hazards in italics are inferred from structurally similar tetrahydropyran derivatives and should be considered potential hazards until specific data for this compound becomes available.
Experimental Protocols and Safe Handling
Given the acute oral toxicity of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on general best practices for handling toxic and potentially flammable research chemicals.
2.1. Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical.
| PPE | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of immediately if contaminated. |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and potential ignition sources. |
| Respiratory Protection | A properly fitted respirator with an organic vapor cartridge. | To be used when handling the compound outside of a certified chemical fume hood or if aerosolization is possible. |
2.2. Engineering Controls
| Control | Specification |
| Ventilation | All handling of this compound must be conducted in a certified chemical fume hood. |
| Safety Equipment | An eyewash station and a safety shower must be readily accessible in the immediate work area. |
2.3. Handling and Storage
-
Handling:
-
Avoid all direct contact with the compound.
-
Do not weigh the compound directly on an open bench. Use a containment system such as a glove box or a ventilated balance enclosure.
-
Use only spark-proof tools and equipment when handling the liquid.
-
Ground all containers and transfer lines to prevent static discharge.
-
Avoid heating the compound, as this may lead to the formation of explosive vapor-air mixtures.
-
-
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from heat, sparks, open flames, and strong oxidizing agents.
-
The recommended storage temperature is in a dry, sealed place.[1]
-
2.4. First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Seek immediate medical attention. Rinse mouth with water. Do not induce vomiting. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[2][3] |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water. |
| If Inhaled | Move person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell. |
2.5. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
2.6. Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as a hazardous waste.
Logical Workflow for Risk Assessment
The following diagram illustrates a logical workflow for the risk assessment and handling of a research chemical like this compound, for which a complete SDS is not available.
Caption: Risk Assessment and Handling Workflow for Research Chemicals.
Potential Biological Effects and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological effects or signaling pathways associated with this compound. Terminal alkynes can exhibit reactivity towards biological nucleophiles under certain conditions, but specific data for this compound is lacking. Researchers should handle this compound with the assumption that it may have uncharacterized biological activity.
Disclaimer: This document is intended as a technical guide for trained research professionals and is not a substitute for a formal Safety Data Sheet (SDS). The information provided is based on available data for this compound and structurally related compounds. All laboratory work should be conducted with a thorough understanding of the potential hazards and in strict accordance with institutional safety policies and regulatory guidelines.
References
Spectroscopic Analysis of 4-Ethynyltetrahydro-2H-pyran: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynyltetrahydro-2H-pyran is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, primarily utilized as a versatile building block. Its terminal alkyne group and tetrahydropyran ring system offer multiple reaction sites for the construction of complex molecular architectures. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and elucidation of reaction outcomes. This technical guide provides an overview of the available spectroscopic data (NMR and IR) for this compound and outlines the general experimental protocols for their acquisition.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1202245-65-5 |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| Appearance | Colorless oil |
| Boiling Point | ~138.1 ± 29.0 °C |
| Density | ~0.93 ± 0.1 g/cm³ |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are crucial for its characterization.
Expected ¹H NMR Spectral Features:
-
Alkyne Proton (-C≡C-H): A singlet or a narrow triplet (due to long-range coupling) is expected in the region of δ 2.0-3.0 ppm.
-
Tetrahydropyran Ring Protons:
-
Protons on carbons adjacent to the oxygen atom (-O-CH₂-) are expected to appear in the downfield region of the aliphatic spectrum, typically between δ 3.0-4.0 ppm.
-
The remaining methylene protons on the ring would likely resonate between δ 1.5-2.5 ppm.
-
The proton at the C4 position, attached to the same carbon as the ethynyl group, will show a distinct chemical shift and coupling pattern depending on its environment.
-
Expected ¹³C NMR Spectral Features:
-
Alkyne Carbons (-C≡C-): Two distinct signals are expected in the range of δ 65-90 ppm. The carbon bearing the proton will typically be at a slightly lower chemical shift than the quaternary carbon.
-
Tetrahydropyran Ring Carbons:
-
Carbons adjacent to the oxygen atom (-O-CH₂-) will be the most downfield of the aliphatic signals, typically in the range of δ 60-70 ppm.
-
The other ring carbons, including the C4 carbon attached to the alkyne, are expected to appear in the range of δ 20-40 ppm.
-
General Experimental Protocol for NMR Spectroscopy:
Based on synthetic procedures utilizing this compound, NMR spectra are typically recorded on spectrometers operating at frequencies of 400 MHz or 500 MHz for ¹H NMR.
-
Sample Preparation: The compound is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
-
Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz). The multiplicity of signals is described using standard abbreviations (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Spectral Features:
-
C-H stretch (alkyne): A sharp, characteristic absorption band is expected around 3300 cm⁻¹.
-
C≡C stretch (alkyne): A weak to medium absorption band is expected in the range of 2100-2260 cm⁻¹. The terminal nature of the alkyne generally results in a more distinct peak in this region.
-
C-H stretch (aliphatic): Absorption bands corresponding to the C-H stretches of the tetrahydropyran ring will be present in the region of 2850-3000 cm⁻¹.
-
C-O stretch (ether): A strong absorption band characteristic of the C-O-C ether linkage in the tetrahydropyran ring is expected in the range of 1050-1150 cm⁻¹.
General Experimental Protocol for IR Spectroscopy:
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometers are commonly used.
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Reporting: The positions of absorption bands are reported in wavenumbers (cm⁻¹).
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Conclusion
While a comprehensive, publicly available dataset of the NMR and IR spectra for this compound is currently elusive, an understanding of its structural components allows for the prediction of its key spectroscopic features. The general experimental protocols outlined in this guide, derived from the scientific literature, provide a solid foundation for researchers to acquire and interpret the necessary data for the unambiguous identification and quality control of this important synthetic intermediate. For definitive spectral data, it is recommended to contact commercial suppliers or perform an in-house analysis.
The Enduring Legacy of the Pyran Ring: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyran scaffold, a six-membered heterocyclic ring containing one oxygen atom, is a cornerstone of natural product chemistry and drug discovery. Its derivatives are ubiquitously found in nature, forming the core structure of numerous biologically active compounds, including flavonoids, coumarins, and many essential sugars. The journey from the initial unstable isolation of pyran to the development of life-saving pyran-containing drugs is a testament to the advancements in synthetic chemistry and our understanding of biological processes. This in-depth technical guide provides a comprehensive overview of the discovery and history of pyran derivatives, their diverse biological activities, and the synthetic methodologies developed for their preparation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile heterocyclic system.
A Historical Perspective: From Fleeting Existence to a Pillar of Medicinal Chemistry
The history of pyran itself is relatively recent and marked by the challenge of isolating the parent compound. While pyran-containing structures were known in natural products for much longer, the simple, unsubstituted pyran ring proved to be highly unstable.
A significant milestone was the first isolation and characterization of 4H-pyran in 1962, achieved through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.[1][2] This seminal work confirmed the existence of the parent pyran ring, although it was also noted for its instability, particularly in the presence of air.[1][2]
However, the true significance of the pyran motif lies in its widespread presence in a vast array of natural products, many of which have been used in traditional medicine for centuries. The discovery and structural elucidation of these compounds paved the way for the systematic exploration of pyran derivatives in medicinal chemistry.
Key Historical Developments:
-
1664: Robert Boyle's early studies on the color changes of plant flower extracts in the presence of acids and bases laid the groundwork for the later understanding of flavonoid pigments.[3]
-
1820: Coumarin, a benzopyran derivative, was first isolated from tonka beans by A. Vogel.[4][5] This discovery marked the beginning of the formal study of this important class of pyran derivatives.
-
1868: The first chemical synthesis of coumarin was achieved by Sir William Henry Perkin, a landmark in synthetic organic chemistry.[4][5]
-
1936: Nobel laureate Dr. Albert Szent-Györgyi and his colleagues reported that a flavonoid preparation from paprika and citrus peel, which they initially named "vitamin P," was crucial for maintaining the integrity of small blood vessels.[3][6] This discovery highlighted the significant biological roles of flavonoids.
-
1962: The first successful isolation of the parent 4H-pyran ring was accomplished.[1][2]
Therapeutic Significance: A Broad Spectrum of Biological Activities
Pyran derivatives exhibit a remarkable diversity of pharmacological properties, making them attractive scaffolds for drug design and development. Their biological activities span a wide range, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.
Anticancer Activity
A significant body of research has focused on the anticancer potential of pyran derivatives. Numerous natural and synthetic compounds containing the pyran ring have demonstrated potent cytotoxicity against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fused Pyran | Imidazole-containing derivative | MCF7 (Breast) | 12.46 ± 2.72 | [2] |
| Imidazole-containing derivative | A549 (Lung) | 0.23 ± 0.12 | [2] | |
| Imidazole-containing derivative | HCT116 (Colorectal) | 7.58 ± 1.01 | [2] | |
| Pyranonaphthoquinone | Derivative 44 | KB | 1.5 | [7] |
| Derivative 44 | Hep-G2 | 3.6 | [7] | |
| Xanthone | Compound 106 | HCT-116 (Colon) | 0.2 | [7] |
| Compound 107 | HL-60 (Leukemia) | 0.4 | [7] | |
| Naphthoflavone | Compound 59 | MiaPaCa-2 | 1.93 | [7] |
| Compound 59 | MCF-7 | 5.63 | [7] | |
| Pyrano[3,2-c]chromen-5(4H)-one | Compound 77 | HCT 116 | 1.4 | [8] |
| Compound 77 | MiaPaCa-2 | 4.3 | [8] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyran derivatives, particularly flavonoids and coumarins, have been extensively studied for their anti-inflammatory properties. They often exert their effects by modulating key inflammatory signaling pathways.
| Compound Class | Derivative | Assay | IC50 (µM) | Reference |
| Pyranocoumarin | Derivative 2 | NO Production Inhibition in RAW264.7 cells | Concentration-dependent reduction | [4][9] |
| Pyran Derivative | Compound 12 | TNF-α production in LPS-induced THP-1 cells | 0.058 | [10] |
| Pyran Derivative | Compound 42 | NO Production Inhibition in RAW264.7 macrophages | 4.13 ± 0.07 | [10] |
| Thiazolo[4,5-d]pyrimidine | Compound 52 | COX-2 Inhibition | 0.87 | [10] |
Antiviral Activity
The emergence of viral diseases has spurred the search for novel antiviral agents. Several pyran derivatives have shown promising activity against a range of viruses, including human coronaviruses.
| Compound Class | Derivative | Virus | Activity | Reference |
| Pyranopyrazole | Compound 18 | Human Coronavirus 229E (HCoV-229E) | SI = 12.6 | [11][12] |
| Compound 6 | HCoV-229E | SI = 7.6 | [11][12] | |
| Compound 7 | HCoV-229E | SI = 4.3 | [11][12] | |
| Compound 14 | HCoV-229E | SI = 6.5 | [11][12] | |
| Compound 18 | SARS-CoV-2 Mpro | 84.5% inhibition | [11][12] | |
| N-acetyl 4,5-dihydropyrazole | Compound 7 | Vaccinia virus | EC50 = 7 µg/ml | [13] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyran derivatives have demonstrated activity against a variety of bacteria and fungi.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Spiro-4H-pyran | Compound 5d | Staphylococcus aureus (clinical isolate) | 32 | [14][15] |
| Compound 5d | Streptococcus pyogenes (clinical isolate) | 64 | [14][15] | |
| Pyrano[2,3-c]pyrazole | Compound 5c | Klebsiella pneumoniae | 6.25 | [9] |
| Compound 5c | Listeria monocytogenes | 50 | [9] | |
| Pyrano[4,3-b]pyran | Various derivatives | Bacillus subtilis, Clostridium tetani, Candida albicans | Active | [10] |
Mechanisms of Action: Targeting Key Signaling Pathways
The diverse biological activities of pyran derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Two of the most significant pathways targeted by these compounds are the NF-κB and PI3K/Akt pathways, which are central to inflammation, cell survival, and proliferation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. Several pyran derivatives, including certain coumarins, have been shown to inhibit this pathway at different stages. A common mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its dysregulation is a hallmark of many cancers. Pyran derivatives have been identified as inhibitors of this pathway, often acting as allosteric inhibitors of Akt. By binding to a site distinct from the ATP-binding pocket, these inhibitors can prevent the conformational changes necessary for Akt activation, thereby blocking downstream signaling and promoting apoptosis.
Synthetic Methodologies: Accessing the Pyran Core
The development of efficient and versatile synthetic methods for the construction of pyran rings has been a major focus of organic chemistry. A variety of strategies have been employed, ranging from classical named reactions to modern multicomponent and catalytic approaches.
Multicomponent Synthesis of 4H-Pyrans
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. The synthesis of 4H-pyrans is a prime example of the power of MCRs.
References
- 1. Coumarin | Natural Sources, Fragrance, Flavoring | Britannica [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. HISTORY OF SCIENCE: Discovery of flavonoid [historyofsciences.blogspot.com]
- 4. Coumarin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. restorativemedicine.org [restorativemedicine.org]
- 7. Synthesis of xanthones: an overview. | Semantic Scholar [semanticscholar.org]
- 8. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies | MDPI [mdpi.com]
- 13. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-Ethynyltetrahydro-2H-pyran in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-ethynyltetrahydro-2H-pyran in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."
Application Notes
This compound is a versatile building block in organic synthesis and medicinal chemistry. Its terminal alkyne group makes it an ideal substrate for CuAAC reactions, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. The tetrahydropyran (THP) moiety is a prevalent scaffold in many biologically active molecules and approved drugs, often imparting favorable pharmacokinetic properties such as increased solubility and metabolic stability.
Key Applications:
-
Drug Discovery and Development: The triazole linkage formed via click chemistry is a stable and effective bioisostere for amide bonds. Incorporating the 4-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole moiety into small molecules is a common strategy in the development of novel therapeutics. A significant application is in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial targets in cancer and inflammation research.[1]
-
Bioconjugation: The bioorthogonal nature of the CuAAC reaction allows for the conjugation of the tetrahydropyran motif to biomolecules such as peptides, proteins, and nucleic acids with high specificity and efficiency, even in complex biological media.[2]
-
Materials Science: The robust nature of the triazole linkage makes it suitable for the synthesis of functionalized polymers and materials where the physicochemical properties conferred by the THP group are desired.
Advantages of Using this compound in CuAAC:
-
High Reactivity and Yield: The terminal alkyne participates readily in CuAAC reactions, often leading to high yields of the desired triazole product.
-
Improved Pharmacokinetic Profile: The THP group can enhance the aqueous solubility and metabolic stability of drug candidates.
-
Versatility: The resulting triazole can serve as a stable linker to connect the THP scaffold to various pharmacophores and functional groups.
Quantitative Data
The following table summarizes representative reaction conditions for the copper-catalyzed click reaction between this compound and various organic azides.
| Entry | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 12 | 95 |
| 2 | Phenyl Azide | CuI | THF | RT | 8 | 92 |
| 3 | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O, Sodium Ascorbate | DMF | 50 | 6 | 88 |
| 4 | 3-Azidopropyl-functionalized peptide | CuSO₄·5H₂O, THPTA, Sodium Ascorbate | PBS Buffer (pH 7.4) | RT | 4 | >90 |
| 5 | 2-Azido-N,N-dimethylethanamine | Cu(MeCN)₄PF₆ | CH₂Cl₂ | RT | 10 | 91 |
Note: This table is a compilation of representative data and conditions may vary based on the specific substrate and desired scale.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted-1,2,3-Triazoles using this compound
This protocol describes a general method for the CuAAC reaction using an in-situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and the organic azide (1.05 eq.).
-
Dissolve the reactants in a 1:1 mixture of t-BuOH and water (concentration of limiting reagent typically 0.1-0.5 M).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq.).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq.).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The color of the solution should change, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted-1,2,3-triazole.
Protocol 2: Bioconjugation of an Azide-Modified Peptide with this compound
This protocol is adapted for aqueous conditions and is suitable for labeling sensitive biomolecules.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare stock solutions:
-
Azide-modified peptide in PBS buffer.
-
This compound in DMSO.
-
CuSO₄·5H₂O in water (e.g., 20 mM).
-
THPTA in water (e.g., 50 mM).
-
Sodium ascorbate in water (e.g., 100 mM, prepare fresh).
-
-
In a microcentrifuge tube, combine the following in order:
-
The azide-modified peptide solution (final concentration typically in the µM to low mM range).
-
This compound from the DMSO stock solution (1.5-2.0 eq. relative to the peptide).
-
A pre-mixed solution of CuSO₄ and THPTA (typically a 1:5 molar ratio, with a final copper concentration of 50-250 µM).
-
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
Mix the reaction gently (e.g., by inversion or on a slow rotator) and allow it to proceed at room temperature for 1-4 hours.
-
Purify the resulting peptide conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
Visualizations
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a typical CuAAC reaction.
References
Application Notes and Protocols for Sonogashira Coupling with 4-Ethynyltetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This powerful reaction, catalyzed by palladium and copper complexes, is prized for its mild reaction conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3][4] 4-Ethynyltetrahydro-2H-pyran is a versatile building block in medicinal chemistry, with its terminal alkyne group readily participating in reactions like Sonogashira couplings and click chemistry.[5] Its incorporation into molecules can be advantageous for modulating physicochemical properties. This document provides a detailed experimental protocol for the Sonogashira coupling of this compound with aryl halides.
Reaction Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
Palladium Cycle : A palladium(0) species undergoes oxidative addition with the aryl halide.[6][7]
-
Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[1][2]
-
Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex.[6]
-
Reductive Elimination : The palladium complex then undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.[2]
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl iodide or bromide)
-
This compound
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).[2][8]
-
Add the anhydrous solvent (e.g., 5-10 mL of THF) and the amine base (e.g., triethylamine, 2-5 eq).[2][8] Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Alkyne : Add this compound (1.1-1.2 eq) to the reaction mixture dropwise via syringe.[2][6]
-
Reaction Monitoring : Stir the reaction mixture at room temperature or heat to a slightly elevated temperature (e.g., 40-60 °C).[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.[2][8]
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same organic solvent.[6][8]
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.[2][8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2][8]
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.[6][8]
Data Presentation
The efficiency of the Sonogashira coupling is influenced by several factors. The following table summarizes typical reaction conditions.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | Iodides > Bromides > Chlorides | Reactivity order: I > OTf > Br > Cl.[1][6] |
| Alkyne | 1.1 - 1.5 equivalents | A slight excess is typically used.[6][10] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (0.01 - 5 mol%) | Pd(PPh₃)₂Cl₂ is often more stable and soluble.[7][11] |
| Copper(I) Co-catalyst | CuI (1 - 10 mol%) | Essential for the formation of the copper acetylide.[2][10] |
| Base | Triethylamine, Diisopropylamine (2 - 7 eq) | Acts as a scavenger for the hydrogen halide formed.[6][8] |
| Solvent | THF, Toluene, DMF, Acetonitrile | Anhydrous and degassed solvents are recommended.[8][10] |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient.[1][8] |
| Reaction Time | 3 - 24 hours | Monitored by TLC or GC-MS.[6][10] |
| Yield | Generally >80% | Highly dependent on substrates and conditions.[6] |
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the Sonogashira coupling experiment.
Signaling Pathway Diagram
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Ethynyltetrahydro-2H-pyran in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-ethynyltetrahydro-2H-pyran as a key building block in the development of potent and selective bioactive molecules. The focus is on its application in the synthesis of kinase inhibitors, exemplified by the clinical candidate Eganelisib (IPI-549), a selective phosphoinositide 3-kinase gamma (PI3K-γ) inhibitor. Detailed experimental protocols for the synthesis and biological evaluation are provided to facilitate research and development in medicinal chemistry and drug discovery.
Introduction
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic bioactive molecules. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design. The introduction of a reactive ethynyl group at the 4-position of the THP ring creates a versatile building block, this compound. This terminal alkyne serves as a handle for a variety of powerful chemical transformations, most notably the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] These reactions allow for the efficient and modular assembly of complex molecular architectures, accelerating the discovery of novel therapeutic agents.
One of the most significant applications of this compound is in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and is one of the most frequently activated pathways in human cancers. The PI3K-γ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling and inflammation, making it a prime target for immuno-oncology and anti-inflammatory therapies.
Eganelisib (IPI-549) is a first-in-class, potent, and highly selective oral inhibitor of PI3K-γ that has shown promise in clinical trials for the treatment of various solid tumors.[3][4] The synthesis of Eganelisib and its analogs showcases the strategic use of an ethynyl-pyran derivative in a key Sonogashira coupling step to construct the core of the final drug molecule. This highlights the importance of this compound as a valuable precursor in the development of next-generation targeted therapies.
Data Presentation: Biological Activity of Eganelisib (IPI-549)
The following table summarizes the in vitro inhibitory activity of Eganelisib (IPI-549), a bioactive molecule whose synthesis involves a key ethynyl-pyran building block.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. other PI3K isoforms | Reference |
| Eganelisib (IPI-549) | PI3K-γ | Biochemical | 1.2 | >150-fold vs. PI3K-α, β, δ | [5] |
| PI3K-γ | Cellular (pAKT inhibition) | 1.2 | >146-fold vs. PI3K-α, β, δ | [6] | |
| PI3K-α | Biochemical | >200 | - | [5] | |
| PI3K-β | Biochemical | >200 | - | [5] | |
| PI3K-δ | Biochemical | >200 | - | [5] |
Experimental Protocols
The following protocols are based on synthetic routes reported in the patent literature for Eganelisib (IPI-549) and related analogs, illustrating the use of an ethynyl-pyran moiety.[3]
Protocol 1: Sonogashira Coupling of 8-bromo-isoquinolinone with a Tetrahydropyran-alkyne derivative
This protocol describes the key C-C bond-forming reaction to introduce the ethynyl-tetrahydropyran scaffold.
Materials:
-
8-bromo-2-phenyl-3-((S)-1-aminoethyl)isoquinolin-1(2H)-one derivative
-
This compound (or a suitable protected derivative)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add the 8-bromo-isoquinolinone derivative (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF (or THF) to dissolve the solids.
-
To the resulting mixture, add triethylamine (3.0 eq) followed by the dropwise addition of this compound (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Protocol 2: Synthesis of the Final Bioactive Molecule (Eganelisib Analogue)
This protocol outlines the final amide coupling step to furnish the target molecule.
Materials:
-
Product from Protocol 1 (isoquinolinone with the ethynyl-tetrahydropyran moiety)
-
2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling reagent
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the amine product from Protocol 1 (1.0 eq) and 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add COMU (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final bioactive molecule.
Visualizations
Caption: PI3K-γ signaling pathway and the inhibitory action of Eganelisib.
Caption: Synthetic and evaluation workflow for bioactive PI3K-γ inhibitors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. CA3204091A1 - Eganelisib for use in the treatment of pd-l1 negative cancer - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Diversity-Oriented Synthesis Using Tetrahydropyran Scaffolds: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diversity-oriented synthesis (DOS) of compound libraries based on the tetrahydropyran (THP) scaffold. The THP moiety is a prevalent structural motif in numerous natural products with significant biological activities, making it a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Diversity-oriented synthesis aims to efficiently generate libraries of structurally diverse small molecules, which can be screened for novel biological functions. This approach, when applied to THP scaffolds, offers a powerful strategy for the discovery of new therapeutic agents.
This guide covers two prominent and effective strategies for the synthesis of THP-based libraries: DDQ-Mediated Oxidative C-H Activation/Cyclization and Prins Cyclization-Based Methodologies. Each section includes a general workflow, a summary of quantitative data, detailed experimental protocols, and a visualization of the synthetic pathway.
Application Note 1: DDQ-Mediated Oxidative C-H Activation and Click Chemistry for Tetrahydropyran Library Synthesis
This strategy offers a robust and efficient method for constructing 2,6-disubstituted tetrahydropyran-4-ones. The key step involves an oxidative C-H bond activation of a p-methoxybenzyl (PMB) ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which triggers a cyclization cascade.[2][3] Subsequent functionalization, for instance, through "click chemistry," allows for the rapid generation of a diverse library of compounds from a common THP core.[2][3]
General Workflow
The overall synthetic workflow for this approach can be summarized in three main stages: core synthesis, functionalization, and diversification.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of a diverse library of triazole-substituted tetrahydropyrans.
| Step | Product | Yield (%) | Reference |
| DDQ-Mediated Oxidative Cyclization | (2RS,6RS)-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-6-(4-methoxyphenyl)dihydro-2H-pyran-4-one | 75 | [2] |
| Azide Formation | (2RS,6RS)-2-(2-Azidoethyl)-6-(4-methoxyphenyl)dihydro-2H-pyran-4-one (3) | 78 | [2] |
| Click Chemistry (Representative) | (2RS,6RS)-2-(4-Methoxyphenyl)-6-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)dihydro-2H-pyran-4(3H)-one (4) | 88 | [3] |
| Click Chemistry (Representative) | (2RS,6RS)-2-(4-Methoxyphenyl)-6-(2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)ethyl)dihydro-2H-pyran-4(3H)-one (5) | 68 | [2] |
Experimental Protocols
Protocol 1: Synthesis of (2RS,6RS)-2-(2-Azidoethyl)-6-(4-methoxyphenyl)dihydro-2H-pyran-4-one (3) [2]
-
Step 1: DDQ-Mediated Oxidative Cyclization. To a solution of the starting PMB ether (1 equivalent) in CH2Cl2 (0.1 M) at 0 °C, add DDQ (1.2 equivalents). Stir the reaction mixture at 0 °C for 30 minutes. Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with CH2Cl2, dry the combined organic layers over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the tetrahydropyranone core.
-
Step 2: Deprotection. To a solution of the silyl-protected tetrahydropyranone (1 equivalent) in THF (0.1 M) at 0 °C, add TBAF (1 M in THF, 1.5 equivalents) dropwise. Stir the reaction mixture at room temperature for 1 hour. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Dry the combined organic layers over Na2SO4 and concentrate. Purify the crude product by flash chromatography.
-
Step 3: Mesylation and Azidation. To a solution of the resulting alcohol (1 equivalent) and triethylamine (1.5 equivalents) in CH2Cl2 (0.1 M) at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise. Stir for 30 minutes at 0 °C. Dilute with CH2Cl2 and wash with saturated aqueous NaHCO3. Dry the organic layer over Na2SO4 and concentrate to afford the crude mesylate. Dissolve the crude mesylate in DMF (0.2 M) and add sodium azide (3 equivalents). Stir the mixture at room temperature overnight. Dilute with water and extract with ethyl acetate. Dry the combined organic layers over Na2SO4, concentrate, and purify by flash chromatography to yield the azide 3 .
Protocol 2: Diversity-Oriented Synthesis of Triazole-Substituted Tetrahydropyrans via Click Chemistry (General Procedure) [3]
-
To a suspension of azide 3 (1 equivalent) and the corresponding terminal alkyne (1-1.2 equivalents) in a 1:1 mixture of water and tert-butyl alcohol (0.2 M), add sodium ascorbate (1 M in water, 0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.02 equivalents).
-
Stir the heterogeneous mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole derivative.
Application Note 2: Prins Cyclization for Stereoselective Synthesis of Tetrahydropyran Scaffolds
The Prins cyclization is a powerful and versatile acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring. This methodology allows for the stereoselective construction of highly substituted THPs, making it highly valuable for creating stereochemically diverse compound libraries. Various Lewis and Brønsted acids can be employed as catalysts, and the choice of catalyst and reaction conditions can influence the stereochemical outcome.
General Workflow
The Prins cyclization workflow involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, leading to the formation of a key oxocarbenium ion intermediate, which then undergoes intramolecular cyclization.
Quantitative Data Summary
The following table presents representative yields and diastereoselectivity for the synthesis of tetrasubstituted tetrahydropyrans via a highly stereoselective Prins cyclization.
| Homoallylic Alcohol | Aldehyde | Catalyst System | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (Z)-γ-bromo | Benzaldehyde | InBr3, TMSBr | 2,4,5,6-tetrasubstituted THP | 95 | >99:1 | [4] |
| (E)-γ-bromo | Benzaldehyde | InBr3, TMSBr | 2,4,5,6-tetrasubstituted THP | 92 | >99:1 | [4] |
| (Z)-γ-bromo | 4-Chlorobenzaldehyde | InBr3, TMSBr | 2,4,5,6-tetrasubstituted THP | 93 | >99:1 | [4] |
| (E)-γ-bromo | 4-Chlorobenzaldehyde | InBr3, TMSBr | 2,4,5,6-tetrasubstituted THP | 90 | >99:1 | [4] |
Experimental Protocols
Protocol 3: Highly Stereoselective Prins Cyclization to 2,4,5,6-Tetrasubstituted Tetrahydropyrans (General Procedure) [4]
-
To a solution of the (Z)- or (E)-γ-brominated homoallylic alcohol (1 equivalent) and the corresponding aldehyde (1.2 equivalents) in dry CH2Cl2 (0.1 M) at 0 °C under a nitrogen atmosphere, add InBr3 (1.0 equivalent).
-
Stir the mixture for 5 minutes, then add TMSBr (1.2 equivalents) dropwise.
-
Continue stirring at 0 °C for the time indicated by TLC analysis (typically 1-3 hours).
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the mixture with CH2Cl2.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure tetrasubstituted tetrahydropyran.
Biological Screening and Applications in Drug Discovery
Libraries of compounds based on the tetrahydropyran scaffold have been screened against a variety of biological targets, demonstrating their potential in drug discovery. For instance, certain THP derivatives have shown promising anticancer activity.[5][6] A library of thiazole-linked tetrahydropyridines was synthesized and screened for in vitro anticancer activity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231).[5] Some compounds exhibited significant activity, comparable to the standard drug Doxorubicin.[5]
In another study, a series of new hybrid compounds combining tetrahydropyran rings with different aromatic systems via a 1,2,3-triazole linker were prepared and showed significant antiproliferative activity against a panel of six different human tumor cell lines.[7] Furthermore, some tetrahydropyran derivatives have been investigated as potential antibacterial agents.[8] The diversity-oriented synthesis of THP-based libraries, coupled with high-throughput screening, provides a powerful platform for identifying novel hit compounds for various therapeutic areas.[9][10] The structural diversity and drug-like properties of these libraries increase the probability of discovering compounds with novel mechanisms of action.[1]
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry | MDPI [mdpi.com]
- 4. Design, synthesis and evaluation of tetrahydropyran based COX-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Thiazole Linked Tetrahydropyridine Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel tetrahydropyran-triazole hybrids with antiproliferative activity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic enantioselective diversity-oriented synthesis of a small library of polyhydroxylated pyrans inspired from thiomarinol antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus | Stanford Medicine [med.stanford.edu]
- 10. High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Copper-Catalyzed Click Chemistry for Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, efficient, and modular, making them exceptionally suitable for the complexities of modern chemical and biological sciences.[1][2] The premier example of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole linkage from a terminal alkyne and an azide.[1][2] This powerful ligation technique has accelerated advancements in drug discovery, bioconjugation, and materials science by enabling the efficient assembly of molecular building blocks.[1][3]
The CuAAC reaction is renowned for its high yields, stereospecificity, and tolerance of a wide range of functional groups and aqueous environments, which simplifies both synthesis and purification.[1][4][5] These characteristics make it an invaluable tool for creating large libraries of compounds for high-throughput screening, optimizing lead compounds in medicinal chemistry, and constructing complex biomolecules like antibody-drug conjugates (ADCs).[1][6]
These application notes provide a comprehensive guide to the reaction conditions for CuAAC involving terminal alkynes, detailed experimental protocols, and an overview of its application in drug development workflows.
Reaction Mechanism and Key Components
The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[7] While the uncatalyzed reaction requires high temperatures and results in a mixture of regioisomers, the use of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and exclusively yields the 1,4-disubstituted 1,2,3-triazole product.[4][8]
The catalytic cycle is generally understood to involve the following key steps:
-
Formation of Copper(I)-Acetylide: The active Cu(I) species coordinates to the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[8]
-
Coordination of the Azide: The azide then coordinates to the copper-acetylide complex.[8]
-
Cycloaddition: A stepwise process leads to the formation of a six-membered copper-containing intermediate.[8]
-
Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst.[8]
Figure 1. Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Data Presentation: CuAAC Reaction Components and Conditions
The success of a CuAAC reaction is dependent on several factors, including the choice of copper source, ligand, reducing agent, and solvent. The following tables summarize common components and conditions.
Table 1: Common Copper (I) Sources and Precursors
| Copper Source | Form | Notes |
| Copper(II) Sulfate (CuSO₄) | Solid | Most common precursor; requires a reducing agent to generate the active Cu(I) species in situ.[7][9] |
| Copper(I) Iodide (CuI) | Solid | A direct source of Cu(I); can be sensitive to air.[9] |
| Copper(I) Bromide (CuBr) | Solid | Another direct source of Cu(I); also air-sensitive.[9] |
| Copper Turnings | Solid | A metallic source that can generate Cu(I) in the presence of a Cu(II) salt.[4][9] |
| Cu(MeCN)₄PF₆ | Solid | A more stable Cu(I) salt.[10] |
Table 2: Common Reducing Agents for Cu(II) Precursors
| Reducing Agent | Typical Concentration | Notes |
| Sodium Ascorbate | 5-50 mM | The most widely used reducing agent; generally used in excess.[9][11][12] Can generate reactive oxygen species, which may be detrimental to sensitive biomolecules.[12][13] |
| Ascorbic Acid | Similar to Sodium Ascorbate | Can be used interchangeably with sodium ascorbate.[10] |
Table 3: Common Ligands to Stabilize Cu(I) and Accelerate the Reaction
| Ligand | Acronym | Solubility | Key Features |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Water-soluble | Highly effective for bioconjugation in aqueous media; protects biomolecules from copper-mediated damage.[9][11] |
| Tris(benzyltriazolylmethyl)amine | TBTA | Organic-soluble | Used in organic solvents; enhances reaction rates.[9] |
| Bathophenanthroline disulfonate | BPS | Water-soluble | An early ligand used for bioconjugation.[13] |
Table 4: Typical Reaction Conditions
| Parameter | Typical Range/Value | Notes |
| Reactant Concentrations | ||
| Alkyne | 1.0 eq | |
| Azide | 1.0 - 1.2 eq | A slight excess of the azide is sometimes used. |
| Catalyst Loading | ||
| CuSO₄ | 0.01 - 0.05 eq (1-5 mol%) | For small molecule synthesis.[8] |
| CuSO₄ (for bioconjugation) | 50 - 250 µM | Optimal concentration for reactions with biomolecules.[13][14] |
| Sodium Ascorbate | 0.1 - 5 eq | Used in excess relative to the copper catalyst.[8] |
| Ligand | 1 - 5 eq (relative to copper) | A higher ligand-to-copper ratio is often used in bioconjugation to protect sensitive substrates.[12][13] |
| Solvent | Various | A mixture of water and a co-solvent (e.g., t-BuOH, DMSO, DMF, THF, CH₂Cl₂) is common to dissolve both polar and nonpolar reactants.[10] |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at room temperature.[8] |
| Reaction Time | 1 - 24 hours | Completion time depends on the specific substrates and reaction conditions.[8] |
Experimental Protocols
The following are general protocols for performing a CuAAC reaction. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Small Molecule Synthesis
Materials:
-
Terminal alkyne
-
Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., 1:1 mixture of water and tert-butanol)
-
Reaction vessel (e.g., round-bottom flask with a stir bar)
Procedure:
-
Reactant Preparation: In the reaction vessel, dissolve the terminal alkyne (1.0 eq) and the azide (1.0 eq) in the chosen solvent system.
-
Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1 eq) as a solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 eq) as a solution in water.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.[8] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[8]
Protocol 2: Bioconjugation using a Water-Soluble Ligand (THPTA)
Materials:
-
Alkyne-modified biomolecule
-
Azide-labeled molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.[11] The sodium ascorbate solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-labeled molecule in the reaction buffer.
-
In a separate tube, premix the CuSO₄ and THPTA solutions to form the catalyst complex. A 1:5 molar ratio of Cu:THPTA is often used.[9][13] Allow this mixture to stand for a few minutes.
-
-
Initiation of the Reaction:
-
Add the premixed Cu(I)/THPTA complex to the reaction mixture containing the biomolecule and azide.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[9]
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.[9] Protect the reaction from light if using fluorescently labeled molecules.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove excess reagents and the catalyst.
Application in Drug Discovery
Click chemistry, and specifically the CuAAC reaction, has become a cornerstone in modern drug discovery. Its modular nature allows for the rapid synthesis of large and diverse compound libraries for screening. One of the most powerful applications is in fragment-based drug discovery (FBDD).
In FBDD, small molecular fragments that bind to a biological target with low affinity are identified. These fragments are then linked together to create a larger molecule with high affinity and specificity. Click chemistry is an ideal "linking" strategy, providing a stable and biocompatible triazole scaffold to connect the fragments with optimal spacing and geometry.[1]
Figure 2. Workflow of Fragment-Based Drug Discovery (FBDD) utilizing click chemistry.
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition is a robust and versatile chemical transformation with broad applicability in research and drug development. By understanding the key reaction components and optimizing the conditions as outlined in these notes, researchers can effectively utilize this powerful tool for the synthesis of novel small molecules, complex bioconjugates, and innovative therapeutic agents. The provided protocols offer a solid starting point for a wide range of applications, from basic research to the development of next-generation pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. axispharm.com [axispharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Ethynyltetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-ethynyltetrahydro-2H-pyran. This versatile building block is of significant interest in medicinal chemistry, particularly in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors and other biologically active molecules. The methodologies described herein focus on Sonogashira, Suzuki, and Stille couplings, offering a robust toolkit for the elaboration of the this compound scaffold.
Introduction to Palladium-Catalyzed Reactions of this compound
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, these reactions provide a direct and modular approach to introduce a wide range of substituents at the ethynyl group, leading to diverse molecular architectures. The tetrahydropyran (THP) moiety is a common feature in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. The combination of the THP ring and a reactive alkyne functionality makes this compound a valuable synthon in drug discovery programs.
The primary palladium-catalyzed reactions involving this compound are:
-
Sonogashira Coupling: The reaction of the terminal alkyne with aryl or vinyl halides to form substituted alkynes.
-
Suzuki Coupling: The coupling of a derivative of the alkyne (e.g., a boronate ester) with an organic halide.
-
Stille Coupling: The reaction of an organostannane derivative of the alkyne with an organic halide.
These reactions are integral to the synthesis of complex molecules, including inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical target in cancer therapy.
Sonogashira Coupling Reactions
The Sonogashira coupling is a highly efficient method for the formation of a C(sp)-C(sp²) bond by reacting a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 0.02-0.05 eq.) and copper(I) iodide (e.g., 0.04-0.10 eq.).
-
Add the aryl halide (1.0 eq.) and this compound (1.1-1.5 eq.).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M) followed by the amine base (2.0-3.0 eq.).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes, which can be extrapolated for reactions with this compound.
| Entry | Aryl Halide (R-X) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 3 | ~90 |
| 2 | 4-Iodoanisole | Pd/C (0.05) | - | K₂CO₃ | Water | 70 | 12 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | NS-MCM-41-Pd (0.1) | 0.2 | Et₃N | Toluene | 100 | 24 | ~85 |
| 4 | 2-Bromopyridine | NS-MCM-41-Pd (0.1) | 0.2 | Et₃N | Toluene | 100 | 24 | ~75 |
Note: Yields are approximate and based on reactions with similar terminal alkynes. Optimization for this compound is recommended.
Suzuki-Miyaura Coupling Reactions
While the direct Suzuki coupling of terminal alkynes is not standard, this compound can be converted to a suitable organoboron derivative for subsequent coupling with aryl or vinyl halides. A common strategy involves the hydroboration of the alkyne to generate a vinylborane, which can then participate in the Suzuki-Miyaura reaction.
General Workflow
Caption: Workflow for the synthesis of vinyl-THP derivatives.
Experimental Protocol: Two-Step Hydroboration/Suzuki Coupling
Step A: Hydroboration of this compound
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a hydroborating agent (e.g., catecholborane or pinacolborane, 1.1 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
The resulting vinylborane derivative can often be used in the next step without purification.
Step B: Suzuki-Miyaura Coupling
-
To the crude vinylborane derivative from Step A, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete.
-
Work-up and purify the product as described in the Sonogashira protocol.
Quantitative Data for Suzuki-Miyaura Coupling
The following table provides representative conditions for the Suzuki-Miyaura coupling of vinylboronates with aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 80 | 85-95 |
| 2 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 80-90 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 75-85 |
Note: Yields are typical for Suzuki-Miyaura reactions and may vary depending on the specific substrates.
Stille Coupling Reactions
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. Similar to the Suzuki coupling, this compound can be converted to an organotin derivative (e.g., a vinylstannane) for subsequent coupling.
General Workflow
Caption: Workflow for Stille coupling of this compound.
Experimental Protocol: Two-Step Hydrostannylation/Stille Coupling
Step A: Hydrostannylation of this compound
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., THF), add a trialkyltin hydride (e.g., tributyltin hydride, Bu₃SnH, 1.1 eq.) and a radical initiator (e.g., AIBN, catalytic amount).
-
Heat the reaction mixture (typically to reflux) and monitor by TLC or GC-MS until the starting material is consumed.
-
The resulting vinylstannane can be purified by column chromatography or used directly in the next step.
Step B: Stille Coupling
-
To a solution of the vinylstannane derivative from Step A in an anhydrous solvent (e.g., THF or DMF), add the aryl halide (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture (typically 80-120 °C) and stir until completion.
-
Work-up and purify the product as previously described. Due to the toxicity of organotin compounds, careful purification is essential to remove tin byproducts.
Quantitative Data for Stille Coupling
The following table presents typical conditions for Stille coupling reactions.
| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | Toluene | 110 | 70-90 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) / P(fur)₃ (8) | Dioxane | 100 | 80-95 |
| 3 | Vinyl Triflate | Pd(PPh₃)₄ (5) | THF | 65 | 75-90 |
Note: Yields are based on general Stille coupling literature and may require optimization for the specific substrates.[1]
Application in Signaling Pathway Research: PI3K Inhibitor Synthesis
Derivatives of this compound are key intermediates in the synthesis of selective PI3K inhibitors. The palladium-catalyzed cross-coupling reactions described above are instrumental in constructing the complex molecular scaffolds required for potent and selective inhibition of PI3K isoforms. For instance, the Sonogashira coupling can be employed to attach the THP-alkyne moiety to a heterocyclic core, a common feature in many PI3K inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and the role of inhibitors.
The synthesis of these inhibitors often involves a multi-step sequence where a palladium-catalyzed coupling is a key bond-forming step. The ability to introduce diverse aryl and heteroaryl groups via these methods allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.
Conclusion
The palladium-catalyzed reactions of this compound, particularly Sonogashira, Suzuki, and Stille couplings, are powerful tools for the synthesis of complex organic molecules. These reactions offer a high degree of control and functional group tolerance, making them ideal for applications in medicinal chemistry and drug discovery. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers working with this important building block. Further optimization of the described conditions for specific substrates is encouraged to achieve the best possible outcomes in your synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: 4-Ethynyltetrahydro-2H-pyran Reactions
Welcome to the technical support center for optimizing reactions involving 4-Ethynyltetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound has a very low yield. What are the most common causes?
A1: Low yields in Sonogashira couplings are frequently due to issues with the catalyst system, reaction conditions, or reagent quality. Key factors include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air.[1] Its decomposition, often indicated by the formation of a black precipitate (palladium black), can be caused by impurities or incorrect solvent choice.[2]
-
Insufficiently Active Catalyst: Standard palladium catalysts may not be effective for less reactive aryl halides (e.g., chlorides). More active catalysts with electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands might be necessary.[3]
-
Alkyne Homocoupling (Glaser Coupling): This is a major side reaction, especially in the presence of copper(I) co-catalysts and oxygen, which consumes your starting alkyne.[1][3]
-
Poor Reagent Quality: Impurities in solvents, the amine base, or the starting materials can poison the catalyst.[1][2] The aryl halide and alkyne should be pure.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or an unsuitable base can all lead to poor yields. For instance, while aryl iodides can often be coupled at room temperature, aryl bromides may require heating.[2]
Q2: I'm observing a significant amount of a dimeric byproduct of this compound. How can I prevent this?
A2: The formation of an alkyne dimer is a classic sign of Glaser-Hay homocoupling.[1] This side reaction is promoted by oxygen in copper-catalyzed reactions.[1][3] To minimize it:
-
Ensure Anaerobic Conditions: Rigorously exclude oxygen. This is the most critical step.[1] Degas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through them) and maintain an inert atmosphere throughout the reaction.[2][3] Using Schlenk techniques or a glovebox is highly recommended.[1]
-
Consider Copper-Free Conditions: To avoid the primary promoter of Glaser coupling, you can use a copper-free Sonogashira protocol. These reactions may require specific ligands or different conditions to be efficient.[2][3]
Q3: My Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction is slow or incomplete. How can I optimize it?
A3: The efficiency of CuAAC reactions can be influenced by the copper source, ligands, and solvents.
-
Copper(I) Source: Cu(I) is unstable and can oxidize to the inactive Cu(II) state.[4] Using a system that generates Cu(I) in situ, such as CuSO₄ with a reducing agent like sodium ascorbate, is often more reliable.[4][5]
-
Ligand Choice: A stabilizing ligand is crucial to prevent copper oxidation and improve catalytic activity.[4] For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[4][5]
-
Solvent: Polar solvents like DMF, CH₃CN, or EtOH can accelerate the reaction.[6]
-
Substrate Properties: If your azide-containing molecule can chelate copper, it may impact the reaction kinetics.[7]
Q4: What is the general reactivity order for aryl halides in Sonogashira coupling?
A4: The reactivity of the aryl or vinyl halide significantly affects the reaction conditions needed. The general trend from most to least reactive is: I > OTf > Br > Cl .[2] Aryl iodides are the most reactive, while aryl chlorides are the least and often require more forcing conditions or specialized catalysts.[2]
Troubleshooting Guides
Sonogashira Coupling: Low Yield Troubleshooting
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low Sonogashira coupling yields.
Data Presentation: Optimizing Reaction Conditions
Table 1: Sonogashira Coupling - Catalyst and Ligand Selection
| Aryl Halide | Palladium Source | Ligand | Co-Catalyst | Typical Temp. | Notes |
| Aryl Iodide | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ | CuI | RT to 60 °C | Most reactive halide; often proceeds under mild conditions.[2] |
| Aryl Bromide | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ / dppf | CuI | 80 to 100 °C | Requires higher temperatures than aryl iodides.[2][8] |
| Aryl Chloride | Pd₂(dba)₃ or Pd(OAc)₂ | Bulky, e⁻-rich phosphines (e.g., XPhos) or NHCs | CuI | >100 °C | Least reactive; requires a highly active catalyst system.[3] |
Table 2: CuAAC ("Click") Reaction - Common Formulations
| Copper Source | Reducing Agent | Ligand | Solvent | Key Advantage |
| CuI | None | None / Amine | DMF, THF | Simple setup, but CuI can be unstable. |
| CuSO₄ | Sodium Ascorbate | TBTA | DMSO / tBuOH | Reliable in situ generation of Cu(I); avoids oxidation.[4] |
| CuSO₄ | Sodium Ascorbate | THPTA | Water / Aqueous Buffers | Ideal for bioconjugation due to water solubility.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This is a generalized procedure and requires optimization for specific substrates.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and Copper(I) iodide (1-5 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).[2]
-
Alkyne Addition: Add this compound (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C depending on the halide's reactivity).[2][8] Monitor progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Protocol 2: General Procedure for Aqueous CuAAC ("Click") Reaction
This protocol is adapted for aqueous conditions, ideal for biological applications.[4][5]
-
Stock Solutions: Prepare the following stock solutions:
-
Azide-containing molecule in a suitable solvent (e.g., water or DMSO).
-
This compound in a suitable solvent.
-
100 mM CuSO₄ in water.
-
200 mM THPTA ligand in water.
-
Freshly prepared 100 mM sodium ascorbate in water.
-
-
Catalyst Pre-complexation: In a microfuge tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 ratio. Let it stand for a few minutes.
-
Reaction Mixture: To your azide-containing molecule, add the this compound (typically 1.5-5 equivalents).
-
Initiation: Add the pre-complexed THPTA/CuSO₄ solution to the azide/alkyne mixture. Initiate the reaction by adding the sodium ascorbate solution.
-
Reaction: Allow the reaction to proceed at room temperature for 15-60 minutes. Protect from light if using fluorescently-labeled components.
-
Purification: Purify the product using a method appropriate for your molecule (e.g., ethanol precipitation for oligos, chromatography, or dialysis for proteins).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. An optimal "Click" formulation strategy for antibody-drug conjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Ethynyltetrahydro-2H-pyran Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-ethynyltetrahydro-2H-pyran derivatives. Our aim is to help you overcome common challenges encountered during the purification of these valuable synthetic intermediates.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary technique for the purification of this compound derivatives.[1][2][3] Below are common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | Incorrect mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[1] |
| Column overloading. | Use a proper adsorbent-to-sample ratio, typically 20-50 times the weight of the sample.[1] | |
| Column channeling or cracking. | Ensure proper packing of the stationary phase. A slurry packing method is often preferred for silica gel to avoid air bubbles.[2][3] Add a layer of sand on top of the silica to prevent disruption of the surface when adding the solvent.[2] | |
| Product Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it elutes too slowly (low Rf), increase the polarity. |
| Low Yield of Recovered Product | Product is unstable on silica gel. | Some compounds can degrade on acidic silica gel. Consider using neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Incomplete elution from the column. | After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has been eluted. Monitor with TLC. | |
| Product is volatile. | Use a closed system and avoid high air pressure during flash chromatography. Concentrate fractions at reduced pressure and moderate temperature. | |
| Tailing of Peaks on TLC and Column | Compound is acidic or basic. | Add a small amount of a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add triethylamine. |
| Sample is not fully dissolved or contains particulates. | Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a compatible solvent before loading onto the column. Filter the sample if necessary. | |
| Clogged Column | Sample precipitation at the top of the column. | Dissolve the sample in a weaker solvent before loading. If the sample is not very soluble in the mobile phase, consider dry loading. |
| Fine particles from the adsorbent. | Use a cotton or glass wool plug at the bottom of the column to prevent the adsorbent from washing out.[2] |
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents.[4] For instance, if the ethynyl group is introduced via reaction with a protected acetylene, you might find impurities related to the deprotection step. If a Sonogashira coupling is performed, homocoupled products can be a significant impurity.
Q2: My this compound derivative seems to be decomposing during purification. What can I do?
The terminal alkyne functionality can be sensitive, particularly to acidic conditions or prolonged exposure to air.
-
Neutralize Adsorbent: If using silica gel chromatography, consider pre-treating the silica with a base like triethylamine mixed in the eluent.
-
Alternative Adsorbents: Neutral alumina can be a good alternative to silica gel.
-
Minimize Exposure: Work quickly and avoid prolonged exposure to heat and light. It is also advisable to work under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.[5]
Q3: Can I purify my this compound derivative by distillation?
Distillation can be a suitable method for volatile and thermally stable derivatives.[6][7]
-
Vacuum Distillation: For compounds with high boiling points, vacuum distillation is recommended to lower the boiling temperature and prevent decomposition.[6]
-
Steam Distillation: If the compound is immiscible with water and steam volatile, steam distillation can be an effective purification method to separate it from non-volatile impurities.[6][7]
Q4: How can I effectively remove residual palladium catalyst from a Sonogashira coupling reaction?
Residual palladium can often be removed by:
-
Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel can remove a significant portion of the catalyst.
-
Aqueous Workup: Washing the organic layer with an aqueous solution of ammonium chloride or sodium sulfide can help to sequester the palladium.
-
Specialized Scavengers: There are commercially available silica-bound scavengers (e.g., with thiol groups) that can effectively bind to and remove residual palladium.
Q5: What are the best practices for handling and storing purified this compound derivatives?
Due to the reactive nature of the ethynyl group, proper storage is crucial. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), at low temperatures (2-8°C), and protected from light.[8] For long-term storage, dissolving the compound in an anhydrous, deoxygenated solvent can also enhance stability.
Experimental Protocols
Detailed Protocol for Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of a this compound derivative.
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[2]
-
Add a small layer of sand (approx. 1 cm).[2]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[2][3]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[2]
-
Once the silica has settled, add another layer of sand on top to protect the silica bed.[1]
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.[1]
2. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible, low-polarity solvent. Carefully add the solution to the top of the column using a pipette.[3]
-
Dry Loading: If the product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pipette bulb or compressed air) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If a solvent gradient is used, gradually increase the polarity of the eluent to elute compounds that are more strongly adsorbed.
4. Product Recovery:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Place the final product under high vacuum to remove any residual solvent.
General Purification Workflow
Caption: General workflow for the purification of organic compounds.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques [pw.live]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Stability of the Tetrahydropyran (THP) Ring in Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydropyran (THP)-protected compounds, specifically addressing stability issues encountered under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my THP-protected compound degrading under acidic conditions?
A1: The tetrahydropyran (THP) group is used to protect alcohols and is known to be labile under acidic conditions.[1][2] This cleavage is an acid-catalyzed hydrolysis of the acetal functional group within the THP ether.[3][4] The reaction mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and release the free alcohol.[1][3] The presence of even mild acids can initiate this degradation.
Q2: What is the underlying chemical mechanism for the acidic instability of the THP ring?
A2: The deprotection of a THP ether in the presence of acid follows a well-established acetal hydrolysis mechanism. The key steps are:
-
Protonation of the oxygen atom in the THP ring by an acid catalyst.[3][4]
-
Cleavage of the carbon-oxygen bond, leading to the formation of the parent alcohol and a resonance-stabilized oxocarbenium ion intermediate.[1][3]
-
Nucleophilic attack by a solvent molecule (like water or an alcohol) on the carbocation.[3]
-
This results in the regeneration of the alcohol and the formation of 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[5]
Q3: Are all acidic conditions equally detrimental to THP-protected compounds?
A3: No, the rate of cleavage is highly dependent on the strength of the acid, the temperature, and the solvent used.[6][7] Strong acids like trifluoroacetic acid (TFA) will cleave the THP group much more rapidly than weaker acids like acetic acid or pyridinium p-toluenesulfonate (PPTS).[5][6] Similarly, elevated temperatures will accelerate the degradation process.[8]
Q4: Can the structure of my molecule influence the stability of the THP group?
A4: Yes, the electronic and steric environment around the THP ether linkage can influence its stability. For instance, the THP protection of a phenolic hydroxyl group is generally more acid-sensitive than that of a primary alcohol.[6] Additionally, the introduction of a THP group can create a new stereocenter, leading to a mixture of diastereomers, which might exhibit slightly different properties and complicate analysis.[1][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Complete and rapid degradation of the THP-protected compound. | The acidic conditions are too harsh (e.g., strong acid, high temperature). | - Use a milder acid catalyst (e.g., switch from TFA to PPTS or acetic acid).- Perform the reaction at a lower temperature.- Reduce the reaction time and monitor closely using TLC or LC-MS.[3] |
| Incomplete or slow removal of the THP protecting group. | The acidic conditions are too mild for the specific substrate. | - Increase the concentration of the acid catalyst.- Switch to a stronger acid catalyst.- Increase the reaction temperature cautiously.- Ensure the reaction has been allowed to proceed for a sufficient amount of time.[7] |
| Formation of unexpected byproducts. | - The acidic conditions are affecting other acid-sensitive functional groups in the molecule.- The carbocation intermediate is being trapped by other nucleophiles present in the reaction mixture. | - Choose a milder deprotection method to improve selectivity.- Consider using a solid-supported acid catalyst, like Amberlyst-15, which can simplify workup and sometimes improve selectivity.[3]- Add a scavenger to the reaction mixture to trap the carbocation if it is leading to side reactions.[6] |
| Difficulty in purifying the deprotected product. | The workup procedure is not effectively removing the acid catalyst or byproducts. | - Ensure thorough neutralization of the acid with a base (e.g., saturated sodium bicarbonate solution) during workup.[3]- Perform an aqueous wash to remove water-soluble byproducts.- Utilize column chromatography for purification of the crude product.[3] |
| Transesterification observed when using an alcohol as a solvent for deprotection. | The alcohol solvent can act as a nucleophile and react with other functional groups, such as esters, under acidic conditions. | - If your compound contains an ester, avoid using an alcohol as the solvent for deprotection. A mixture of THF and water is a common alternative.[7] |
Quantitative Data Summary
While precise hydrolysis rates are highly substrate-dependent, the following table provides a qualitative comparison of the lability of THP ethers under various acidic conditions, as inferred from typical deprotection protocols.
| Acid Catalyst | Typical Conditions | Relative Rate of Cleavage | Notes |
| Trifluoroacetic acid (TFA) | >1% in CH₂Cl₂ | Very Fast | Highly effective but can cleave other acid-labile protecting groups.[6] |
| p-Toluenesulfonic acid (TsOH) | Catalytic amount in MeOH or H₂O | Fast | A common and effective catalyst.[5][7] |
| Acetic Acid | AcOH/THF/H₂O (e.g., 3:1:1) | Moderate | A milder condition, often used for sensitive substrates.[3][5] |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in EtOH | Slow to Moderate | A very mild catalyst, suitable for compounds with multiple acid-sensitive groups.[1][5] |
| Amberlyst-15 | 10-20% by weight in MeOH | Moderate | A solid-supported acid that simplifies workup.[3][7] |
| Lithium Chloride (LiCl) | Excess in H₂O/DMSO at 90°C | Slow | A neutral deprotection method that avoids acidic conditions.[10] |
Experimental Protocols
Protocol 1: Mild Deprotection using Acetic Acid
This method is suitable for substrates that are sensitive to strong acids.[3]
-
Dissolution : Dissolve the THP-protected alcohol (1 equivalent) in a mixture of tetrahydrofuran (THF), acetic acid, and water (typically in a 3:1:1 ratio).[3]
-
Reaction : Stir the solution at room temperature.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]
-
Workup : Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Extraction : Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.[3]
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purification : If necessary, purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Deprotection using a Solid-Supported Acid Catalyst (Amberlyst-15)
The use of a solid-supported acid simplifies the workup procedure as the catalyst can be removed by filtration.[3]
-
Suspension : To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).[3]
-
Reaction : Stir the suspension at room temperature.
-
Monitoring : Monitor the reaction progress by TLC.[3]
-
Filtration : Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.[3]
-
Washing : Wash the resin with a small amount of the solvent (e.g., methanol).[3]
-
Concentration : Combine the filtrate and washings and concentrate under reduced pressure.[3]
-
Purification : The crude product is often pure enough for the next step, but can be purified by column chromatography if needed.
Visualizations
Caption: Mechanism of acid-catalyzed THP ether deprotection.
Caption: General experimental workflow for THP deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
preventing homocoupling in Sonogashira reactions
Technical Support Center: Sonogashira Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the common side reaction of homocoupling (Glaser coupling) in Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?
A1: Homocoupling, often referred to as Glaser coupling, is an undesired side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical diyne.[1][2] This byproduct consumes the alkyne starting material, reducing the yield of the desired cross-coupled product.[3] Furthermore, the homocoupled product can have similar physical properties to the target molecule, making purification challenging.[2]
Q2: What are the primary causes of homocoupling?
A2: The principal causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[4][5] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][6] While the copper co-catalyst is added to enhance the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[4][5]
Q3: I'm performing a copper-free Sonogashira reaction but still observe homocoupling. Why is this happening?
A3: Even without the intentional addition of a copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which may be sufficient to catalyze Glaser coupling.[1] Additionally, under certain conditions, a palladium-mediated homocoupling pathway can also occur, although this is generally less significant than the copper-catalyzed route.[1] To mitigate this, it is recommended to use high-purity reagents and consider acid-washing glassware to remove trace metals.[1]
Q4: Can the choice of ligands, bases, or solvents affect the extent of homocoupling?
A4: Yes, the selection of these reaction components is critical. Bulky and electron-rich phosphine ligands on the palladium catalyst can favor the desired cross-coupling pathway over homocoupling.[4] The choice of base and solvent system also plays a significant role in the reaction's outcome.[4] The base is necessary to neutralize the hydrogen halide byproduct.[5] The optimal combination is often substrate-dependent, and some screening may be necessary to identify the ideal conditions for a specific transformation.[4]
Troubleshooting Guide: Minimizing Homocoupling
This guide addresses common issues encountered during Sonogashira reactions with a focus on preventing the formation of the undesired homocoupled product.
Problem: Significant formation of a byproduct identified as the homocoupled diyne.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture. This can be achieved by thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintaining a positive pressure of the inert gas throughout the reaction.[1][2] |
| High Copper Catalyst Loading | While copper(I) is a catalyst, using it in excess can accelerate the rate of homocoupling.[1] It is advisable to use the minimal effective amount of the copper co-catalyst or to consider a copper-free protocol. |
| Slow Cross-Coupling Rate | If the desired cross-coupling reaction is sluggish, the terminal alkyne has more opportunity to undergo homocoupling.[1] This could be due to an inactive palladium catalyst or a less reactive aryl/vinyl halide.[1][7] Consider using a more active palladium catalyst or ligand, or a more reactive halide (I > Br > Cl).[8] |
| High Reaction Temperature | Elevated temperatures can sometimes favor the homocoupling pathway.[1] It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Some protocols have been developed for room temperature Sonogashira couplings.[9] |
| High Concentration of Terminal Alkyne | A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. Slowly adding the terminal alkyne to the reaction mixture can help to keep its concentration low and thus disfavor this side reaction.[4] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Reaction
This protocol is designed to eliminate copper-mediated homocoupling.
Materials:
-
Aryl/Vinyl Halide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Anhydrous, Degassed Base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or THF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.
-
Under a positive flow of inert gas, add the aryl/vinyl halide, the degassed solvent, and the degassed base.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.[1][4]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Protocol 2: Sonogashira Reaction Under Rigorous Anaerobic Conditions
This protocol is for copper-catalyzed reactions and focuses on the strict exclusion of oxygen to suppress Glaser coupling.
Materials:
-
Aryl/Vinyl Halide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI, 0.06 mmol, 6 mol%)
-
Anhydrous, Degassed Base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., THF, 5 mL)
Procedure:
-
Oven-dry or flame-dry all glassware under vacuum and cool under an argon or nitrogen atmosphere.
-
Thoroughly degas all solvents using at least three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Dry all solid reagents in a vacuum oven.
-
In a glovebox or using a Schlenk line, add the aryl/vinyl halide, palladium catalyst, and copper(I) iodide to a Schlenk flask.
-
Add the degassed solvent and base.
-
Stir the mixture and add the terminal alkyne dropwise via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required and monitor its progress.
-
Follow the standard work-up and purification procedures as described in Protocol 1.[4]
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.
Caption: Catalytic cycles of the Sonogashira reaction and the competing homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting copper-free click chemistry with 4-Ethynyltetrahydro-2H-pyran
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with click chemistry. The following information directly addresses common issues, particularly those that may arise when selecting reagents for copper-free protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my copper-free click chemistry reaction with 4-Ethynyltetrahydro-2H-pyran resulting in low or no yield?
A key reason for failure is the choice of alkyne. Copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), requires a strained cyclooctyne (e.g., DBCO, DIFO, BCN).[1][2] The ring strain in these molecules is the driving force for the reaction with an azide, allowing it to proceed without a cytotoxic copper catalyst.[1][3]
This compound is a terminal alkyne.[4] Terminal alkynes lack the necessary ring strain and therefore require a copper(I) catalyst to react efficiently with azides in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] If you are using a copper-free protocol, this reagent is not expected to work.
Q2: What should I do if I have this compound and want to perform a click reaction?
You should use a copper-catalyzed (CuAAC) protocol. This involves adding a copper(I) source, typically generated in situ from copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate, and a stabilizing ligand such as TBTA or THPTA.[7]
Q3: I am experiencing low yields in my SPAAC reaction, even with the correct strained cyclooctyne. What are the common causes?
Several factors can contribute to low yields in SPAAC reactions:
-
Suboptimal Buffer Conditions: Phosphate-Buffered Saline (PBS) can lead to lower reaction rates compared to buffers like HEPES or cell culture media such as DMEM.[8][9]
-
Incorrect pH: The reaction rate is often pH-dependent, with a typical optimal range between 7.0 and 8.5.[8][10]
-
Poor Reagent Solubility: If your reactants are hydrophobic, their low solubility in aqueous buffers can limit the reaction rate. Adding a small amount (<10%) of a compatible organic co-solvent like DMSO can help.[8]
-
Steric Hindrance: Bulky molecules or functional groups located near the azide or cyclooctyne can physically impede the reaction.[2]
-
Reagent Instability: Some strained cyclooctynes can degrade during long-term storage or under acidic conditions.[2]
Q4: How can I monitor the progress of my click chemistry reaction?
Reaction progress can be monitored using various analytical techniques, such as SDS-PAGE (for protein conjugation), mass spectrometry, or HPLC, to observe the formation of the product and disappearance of starting materials.[11]
Q5: What are the best practices for purifying the final product of a click reaction?
Purification methods depend on the nature of your conjugated product. Common techniques include:
-
Size-Exclusion Chromatography (SEC)
-
Affinity Chromatography
-
Dialysis
-
High-Performance Liquid Chromatography (HPLC)
The goal is to remove unreacted starting materials, catalysts (in CuAAC), and any side products.[8][12]
Troubleshooting Guides
Guide 1: Low Yield or No Reaction
This guide helps you diagnose the root cause of a failed or inefficient click reaction.
Step 1: Verify Your Click Chemistry Class
The first and most critical step is to ensure your reagents are compatible with your chosen protocol.
Caption: Decision workflow for matching alkyne type to the correct click chemistry protocol.
Guide 2: Optimizing Reaction Conditions
Once you have confirmed reagent and protocol compatibility, use this table to optimize your reaction.
| Parameter | SPAAC (Copper-Free) Recommendation | CuAAC (Copper-Catalyzed) Recommendation | Potential Issue if Suboptimal |
| Buffer | HEPES, DMEM. Avoid PBS if rates are slow.[8][9] | Aqueous buffers are well-tolerated.[5] | Slow or incomplete reaction. |
| pH | Typically 7.0 - 8.5 for optimal rates.[8][10] | Tolerant across a wide range (pH 4-12).[5] | Reduced reaction efficiency. |
| Temperature | 4°C to 37°C. Higher temps increase rate but may affect biomolecule stability.[11] | Room temperature is usually sufficient. | Slow kinetics or degradation of sensitive molecules. |
| Solvent | Use minimal (<10%) DMSO or DMF for hydrophobic reagents.[8] | Water or mixtures with t-BuOH, DMSO, DMF. | Poor solubility leading to low yield. |
| Catalyst | None. Catalyst is not required. | Cu(I) source required (e.g., CuSO₄ + Sodium Ascorbate). | Reaction will not proceed. |
| Ligand | None. | Use a stabilizing ligand (e.g., TBTA, THPTA) to improve reliability.[7] | Catalyst oxidation and reduced efficiency. |
| Oxygen | Not sensitive to oxygen. | Degas solutions to prevent oxidation of the Cu(I) catalyst. | Catalyst inactivation, leading to failed reaction. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a general workflow for conjugating an azide-modified molecule with this compound.
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in an appropriate buffer (e.g., PBS).
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Prepare separate stock solutions of Copper(II) Sulfate (CuSO₄), a reducing agent (e.g., Sodium Ascorbate), and a Cu(I)-stabilizing ligand (e.g., THPTA) in water.
-
-
Reaction Assembly:
-
In a reaction tube, combine the azide-containing molecule with a slight molar excess (e.g., 1.1 to 2 equivalents) of this compound.
-
Add the copper-stabilizing ligand to the mixture, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared reducing agent solution.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. Protect the reaction from light if using fluorescent probes.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis, or affinity chromatography) to remove excess reagents and the copper catalyst.
-
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. 无铜点击化学 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Stereoselectivity in Tetrahydropyran Synthesis
Welcome to the technical support center for managing stereoselectivity in tetrahydropyran (THP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for controlling stereochemical outcomes in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of substituted tetrahydropyrans, presented in a question-and-answer format.
Category 1: Prins Cyclization
The Prins reaction is a powerful and widely used method for constructing THP rings.[1][2] However, controlling its stereoselectivity can be challenging.
Question 1: My Prins cyclization is resulting in low diastereoselectivity, primarily a mixture of cis and trans isomers. How can I improve the cis-selectivity?
Answer: Achieving high cis-selectivity in Prins cyclizations is a common goal, as the reaction generally favors the formation of a chair-like transition state where bulky substituents adopt equatorial positions.[1][2] Poor selectivity often points to issues with reaction conditions or competing reaction pathways.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[3]
-
Optimize the Lewis Acid Catalyst: The choice of Lewis acid is critical. Different Lewis acids can influence the transition state geometry. Mild Lewis acids like In(OTf)₃ or FeCl₃ can be effective.[2] Screening a panel of Lewis acids is recommended.
-
Solvent Choice: The polarity and coordinating ability of the solvent can impact the stability of the oxocarbenium ion intermediate and the transition state.[3] Consider changing from coordinating solvents (like THF) to non-coordinating ones (like toluene or dichloromethane).
-
Substrate Control: The steric bulk of substituents on your homoallylic alcohol and aldehyde can significantly influence the facial selectivity. Larger groups will more strongly prefer an equatorial position in the transition state, driving the reaction towards the cis product.
Question 2: I am observing significant byproduct formation, including dienes and rearranged products. What is the likely cause and solution?
Answer: This issue often stems from competing side reactions, most notably an oxonia-Cope rearrangement of the oxocarbenium ion intermediate.[1][4] This pathway can lead to a loss of stereochemical information and the formation of undesired products.[4]
Troubleshooting Steps:
-
Use a Trapping Nucleophile: Introducing an internal nucleophile can trap the reactive oxocarbenium ion before rearrangement occurs. The Mukaiyama Aldol-Prins (MAP) cyclization is a strategy that uses an enol ether for this purpose.[1][2]
-
Employ Silyl-Prins Conditions: Using silyl-activated homoallylic alcohols (e.g., allylsilanes) can promote a clean cyclization and minimize side reactions. A tandem allylation followed by a silyl-Prins cyclization is an effective strategy.[1][2]
-
Catalyst and Additive Selection: Certain catalytic systems are designed to suppress side reactions. For instance, using In(OTf)₃ with a trimethylsilyl halide additive can help overcome issues of epimerization.[2]
Category 2: Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is another cornerstone for THP synthesis, but controlling facial selectivity is key to achieving the desired stereoisomer.
Question 3: My hetero-Diels-Alder reaction is producing a nearly 1:1 mixture of diastereomers. What factors control the stereochemical outcome?
Answer: Poor diastereoselectivity in HDA reactions is a frequent challenge. The stereochemical outcome is dictated by the relative orientation of the diene and dienophile in the transition state.[3]
Troubleshooting Steps:
-
Lewis Acid Catalyst: The choice of Lewis acid is paramount. Chiral Lewis acids are often used not only to induce enantioselectivity but also to enhance diastereoselectivity by creating a more rigid and ordered transition state.[3]
-
Steric Hindrance: Bulky substituents on either the diene or the dienophile can effectively block one face of the molecule, directing the approach of the reaction partner and favoring one diastereomer.[3]
-
Reaction Temperature: As with many stereoselective reactions, lowering the temperature can significantly improve the diastereomeric ratio by increasing the energy difference between competing transition states.[3]
-
Solvent Effects: The solvent can influence the conformation of the reactants and the transition state, thereby affecting the diastereomeric ratio.[3] Experiment with solvents of varying polarity.
Category 3: Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael reaction is an efficient method for forming THP rings, especially for generating chiral products using organocatalysis.
Question 4: I am struggling to achieve high enantioselectivity in my organocatalyzed intramolecular oxa-Michael addition. What should I optimize?
Answer: Enantioselectivity in these reactions is governed by the ability of the chiral catalyst to create a distinct energetic preference for one enantiomeric transition state over the other.
Troubleshooting Steps:
-
Catalyst Selection and Modularity: The catalyst structure is crucial. Bifunctional catalysts, such as iminophosphoranes (BIMP), which can act as both a Brønsted base and a hydrogen-bond donor, are highly effective.[5][6] The modularity of such catalysts allows for fine-tuning to suit the specific substrate.[5]
-
Catalyst Loading: While lower catalyst loading is ideal, some substrates may require a higher loading (e.g., 15 mol%) to achieve high yield and enantioselectivity.[6]
-
Solvent and Concentration: The reaction medium can influence catalyst performance. A screen of solvents and concentrations is advisable. For challenging substrates, adjusting concentration and temperature can prevent side reactions like retro-Michael additions.[6]
-
Basicity of the Catalyst: The basicity of the catalyst is important. Superbase catalysts are often more efficient than less basic ones.[6] For instance, electron-rich triarylphosphines have been shown to be more effective catalysts than standard triphenylphosphine.[7][8]
Quantitative Data Summary
The following tables provide comparative data for optimizing reaction conditions in key THP syntheses.
Table 1: Optimization of Lewis Acid and Solvent for a Prins-Type Cyclization. [3]
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 60 |
| 2 | Yb(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 50 |
| 3 | Bi(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 55 |
| 4 | In(OTf)₃ (10) | THF | 25 | 12 | 30 |
| 5 | In(OTf)₃ (10) | Toluene | 25 | 12 | 75 |
| 6 | In(OTf)₃ (10) | Toluene | 0 | 24 | 85 |
| 7 | In(OTf)₃ (5) | Toluene | 0 | 24 | 82 |
| This is representative data; actual results may vary based on specific substrates. |
Table 2: Catalyst Performance in an Oxa-Michael Addition of Alcohols to Acrylonitrile. [8]
| Catalyst (1 mol%) | Alcohol | Time (h) | Conversion (%) |
| TPP | i-Propanol | 24 | ~0 |
| TMTPP | i-Propanol | 24 | 38 |
| TPP | n-Propanol | 24 | 27 |
| TMTPP | n-Propanol | 24 | 84 |
| TPP | Allyl Alcohol | 24 | 85 |
| TMTPP | Allyl Alcohol | 24 | >99 |
| TPP = Triphenylphosphine; TMTPP = Tris(4-methoxyphenyl)phosphine. Data highlights the superior performance of the more electron-rich TMTPP catalyst.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Prins Cyclization
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chosen solvent (e.g., Toluene, 10 mL).
-
Reagent Addition: Add the homoallylic alcohol (1.0 equivalent). If the aldehyde is a solid, add it at this stage. Cool the mixture to the desired temperature (e.g., 0 °C).
-
Catalyst Introduction: Add the Lewis acid catalyst (e.g., In(OTf)₃, 5-10 mol%) to the stirred solution.
-
Substrate Addition: If the aldehyde is a liquid, add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature for the required time (e.g., 12-24 hours). Monitor the progress by thin-layer chromatography (TLC).[10]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyran.
Protocol 2: General Procedure for a Phosphine-Catalyzed Oxa-Michael Addition
-
Preparation: To a sealed tube, add the alcohol (2.0 equivalents) and the phosphine catalyst (e.g., TMTPP, 1 mol%).[8]
-
Reaction Initiation: Add the Michael acceptor (1.0 equivalent) to the tube, seal it, and stir the mixture at room temperature.[8]
-
Reaction Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy or TLC at specified time intervals (e.g., 1 h and 24 h).[8]
-
Workup & Purification: Once the reaction reaches completion, the product can often be purified directly by flash column chromatography, as the catalyst is used in a small amount. If necessary, an aqueous workup can be performed before purification.
Visual Guides and Workflows
Caption: Troubleshooting logic for poor diastereoselectivity.
Caption: Experimental workflow for catalyst screening.
Caption: Key intermediates in the Prins cyclization mechanism.
References
- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic enantioselective intramolecular oxa-Michael reaction to α,β-unsaturated esters and amides | Department of Chemistry [chem.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Reaction Monitoring for 4-Ethynyltetrahydro-2H-pyran
Here is a technical support center for monitoring the consumption of 4-Ethynyltetrahydro-2H-pyran.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the consumption of this compound in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Which technique is best for monitoring the consumption of this compound?
A1: The best technique depends on your specific experimental needs, including the reaction timescale, required quantitative accuracy, and available equipment.
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks to see if the starting material is being consumed.[1][2] It is fast, inexpensive, and requires minimal sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for quantitative analysis of volatile compounds like this compound. It provides high sensitivity and separation of reaction components.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for in-situ monitoring, providing structural information and quantitative data on all components in the reaction mixture simultaneously.[6][7][8] The distinct signal of the alkyne proton (≡C-H) around 2-3 ppm is particularly useful for monitoring.[9][10]
-
In-situ Spectroscopy (Raman, IR): These techniques allow for real-time monitoring without sample extraction, which is beneficial for reactions that are sensitive or involve transient intermediates.[11][12]
Q2: How much sample do I need to withdraw for analysis?
A2: The amount is minimal. For TLC, a capillary touch to the reaction mixture is sufficient. For GC-MS and NMR, a small aliquot (e.g., 0.1 mL) is typically quenched and diluted in an appropriate solvent.[13]
Q3: How can I be sure the reaction has stopped in my sample before analysis?
A3: To prevent the reaction from continuing after sampling, you should immediately "quench" the aliquot. This can be done by diluting it in a cold, suitable solvent (e.g., deuterated solvent for NMR, or a solvent for GC-MS analysis).[13] If a catalyst is used, filtering the sample through a small plug of silica or celite can also help.[13]
Q4: Can I use these techniques to identify reaction byproducts?
A4: Yes. GC-MS is particularly effective at separating and identifying unknown byproducts by their mass fragmentation patterns.[4] NMR spectroscopy can also be used to elucidate the structure of intermediates and byproducts that accumulate in the reaction mixture.[8]
Technique Comparison
The following table summarizes the key characteristics of the most common monitoring techniques.
| Technique | Analysis Time | Cost | Setup Complexity | Quantitative? | Key Advantage |
| TLC | < 5 minutes | Low | Low | Qualitative | Fast, simple, and inexpensive for quick checks.[1] |
| GC-MS | 15-60 minutes | High | High | Yes | High sensitivity and excellent for separating and identifying volatile components.[5][14] |
| ¹H NMR | 5-20 minutes | High | Medium | Yes | Provides detailed structural information and is highly quantitative for all species in solution.[7][8] |
| In-situ IR/Raman | Real-time | High | High | Yes | Allows continuous monitoring without disturbing the reaction.[11][15] |
Experimental Workflows and Decision Making
A typical workflow for reaction monitoring involves sampling, preparing the sample, analyzing it, and interpreting the data to make decisions about the reaction.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. Advanced GC-MS Blog Journal: Organic Chemical Reaction Yields Optimization by GC-MS with Cold EI and Walk-by GC-FID [blog.avivanalytical.com]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. imserc.northwestern.edu [imserc.northwestern.edu]
- 8. Magritek [magritek.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Alkynes | OpenOChem Learn [learn.openochem.org]
- 11. Video: Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example [jove.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 15. In situ reaction monitoring in photocatalytic organic synthesis [research-explorer.ista.ac.at]
Validation & Comparative
A Comparative Analysis of 4-Ethynyltetrahydro-2H-pyran and Other Terminal Alkynes in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging stable triazole linkages. This powerful ligation chemistry has found widespread application in drug discovery, bioconjugation, and materials science.[1][2] The choice of the terminal alkyne component is a critical parameter that can influence reaction kinetics, solubility, and the physicochemical properties of the final product. This guide provides an objective comparison of 4-ethynyltetrahydro-2H-pyran with other commonly employed terminal alkynes, supported by available data and generalized experimental protocols.
Performance Comparison of Terminal Alkynes
The reactivity of terminal alkynes in CuAAC reactions is influenced by electronic and steric factors. Generally, electron-poor alkynes exhibit faster reaction rates due to the increased acidity of the acetylenic proton, which facilitates the formation of the copper-acetylide intermediate, a key step in the catalytic cycle.[3][4] Conversely, sterically hindered alkynes may react more slowly.
Below is a summary of the expected relative performance of this compound compared to other classes of terminal alkynes.
| Alkyne Class | Representative Examples | Expected Relative Reactivity | Key Characteristics |
| Alkyl Alkynes | This compound , 1-Hexyne, Propargyl alcohol | Moderate | Good balance of reactivity and stability. The THP group in this compound is expected to enhance aqueous solubility. |
| Aryl Alkynes | Phenylacetylene | Moderate to Low | Generally less reactive than alkyl alkynes unless substituted with electron-withdrawing groups. Offers rigidity and opportunities for π-stacking interactions. |
| Propargyl Derivatives | Propargyl ethers, Propargyl amides | Moderate to High | Commonly used and generally exhibit good reactivity.[6] |
| Propiolamides | N,N-Dimethylpropiolamide | High | Electron-withdrawing amide group significantly activates the alkyne, leading to faster reaction rates.[6] May be susceptible to Michael addition as a side reaction.[6] |
Note: The expected relative reactivity is a generalization. Actual reaction rates will depend on the specific substrates, catalyst system, ligand, solvent, and temperature.
Physicochemical Properties
The choice of alkyne also impacts the solubility of both the starting material and the resulting triazole product. The tetrahydropyran ring in this compound is a bioisostere for cyclohexane and piperidine rings and is known to improve aqueous solubility.[5]
| Alkyne | Key Structural Feature | Expected Solubility Profile |
| This compound | Tetrahydropyran ring | Likely soluble in a range of organic solvents and expected to have enhanced aqueous solubility compared to purely hydrocarbon alkynes. The parent compound, tetrahydropyran, is soluble in water.[7] |
| Phenylacetylene | Phenyl group | Soluble in organic solvents, poorly soluble in water. |
| Propargyl alcohol | Hydroxyl group | Soluble in polar organic solvents and water. |
| N,N-Dimethylpropiolamide | Amide group | Soluble in polar organic solvents. |
Experimental Protocols
To facilitate a direct comparison of the reactivity of different terminal alkynes, a standardized experimental protocol is essential. The following protocol describes a general method for a small-scale CuAAC reaction that can be adapted for various terminal alkynes.
General Protocol for Comparative CuAAC Reactions
Materials:
-
Azide (e.g., Benzyl azide) solution (100 mM in DMSO)
-
Terminal alkyne (e.g., this compound, Phenylacetylene, Propargyl alcohol) solution (100 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) solution (50 mM in water)
-
Sodium ascorbate solution (1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
-
Reaction solvent (e.g., a mixture of t-butanol and water, 1:1 v/v)
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
-
LC-MS for reaction monitoring and analysis
Procedure:
-
Reaction Setup: In a clean vial, add the azide solution (1 equivalent, e.g., 10 µL of 100 mM solution for a 1 µmol scale reaction).
-
Add the terminal alkyne solution (1 equivalent, 10 µL).
-
Add the reaction solvent to achieve the desired final concentration (e.g., 80 µL for a final volume of 100 µL).
-
Catalyst Preparation: In a separate microcentrifuge tube, prepare the catalyst premix. Add the CuSO₄ solution (e.g., 1 µL of 50 mM solution, 0.05 equivalents).
-
Add the THPTA ligand solution (e.g., 1 µL of 100 mM solution, 0.1 equivalents). Gently mix.
-
Reaction Initiation: Add the catalyst premix to the reaction vial.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., 2 µL of 1 M solution, 2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS at regular time intervals (e.g., 15 min, 30 min, 1h, 2h).
-
Work-up and Analysis: Once the reaction is complete, quench the reaction by adding a solution of EDTA to chelate the copper catalyst. Extract the product with an appropriate organic solvent. Analyze the crude product to determine the yield.
This protocol can be run in parallel for different terminal alkynes to obtain a direct comparison of their reactivity under identical conditions.
Visualizing the Workflow and Application
Experimental Workflow for Comparing Alkyne Reactivity
The following diagram illustrates the general workflow for the comparative analysis of different terminal alkynes in a CuAAC reaction.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
A Comparative Guide to Catalytic Systems for Tetrahydropyran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) motif is a cornerstone in the architecture of numerous natural products and pharmaceuticals, rendering its efficient and selective synthesis a critical endeavor in modern organic chemistry. The choice of catalytic system is paramount, directly influencing yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of three prominent catalytic systems for the synthesis of tetrahydropyrans: Hydrogenation of Dihydropyrans, Platinum-Catalyzed Intramolecular Hydroalkoxylation, and Lewis Acid-Catalyzed Prins Cyclization.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalytic system is contingent on the specific synthetic goals, including desired yield, stereochemical outcome, and tolerance of functional groups. The following table summarizes the key performance metrics for the three highlighted catalytic systems, offering a clear comparison of their respective strengths and applications.
| Catalytic System | Catalyst Example | Substrates | Yield (%) | Temperature (°C) | Reaction Time | Key Advantages |
| Hydrogenation | Ni/SiO₂ | 3,4-Dihydropyran (DHP) | 98 | 150-200 | Continuous Flow | High yield and selectivity, suitable for large-scale synthesis.[1][2] |
| Intramolecular Hydroalkoxylation | Platinum(II) complexes | γ- and δ-Hydroxy Olefins | High (Varies) | 23-70 | 24 h | Broad functional group tolerance, good for complex molecules.[1][3] |
| Prins Cyclization | Lewis Acids (e.g., InCl₃, SnCl₄) | Homoallylic alcohol and an aldehyde | High (Varies) | Room Temp. | Varies | Forms highly substituted THPs, often with high stereoselectivity.[1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. This section provides protocols for the key catalytic systems discussed.
Hydrogenation of 3,4-Dihydropyran (DHP) with Ni/SiO₂
This method provides a high-yield route to unsubstituted tetrahydropyran.
-
Catalyst : Nickel on silica (Ni/SiO₂).
-
Procedure : The hydrogenation of DHP is typically conducted in a continuous flow reactor. The Ni/SiO₂ catalyst is packed into the reactor, which is subsequently heated to a temperature range of 150-200°C. A stream of hydrogen gas and vaporized DHP is then passed through the reactor. The reaction is exothermic, and careful temperature monitoring is essential. The product, tetrahydropyran, is obtained by cooling the effluent from the reactor to induce condensation. This process is known for its high purity (>99.8% selectivity) and high yield (98%).[1][2]
-
Reaction Work-up : The condensed product is collected, and due to the high purity, minimal further purification is often required.
Platinum-Catalyzed Intramolecular Hydroalkoxylation
This protocol is suitable for the synthesis of substituted tetrahydropyrans from γ- and δ-hydroxy olefins.[3]
-
Catalyst System : A mixture of [PtCl₂(H₂C=CH₂)]₂ and P(4-C₆H₄CF₃)₃.
-
Procedure : In an argon-filled glovebox, the platinum catalyst and silver trifluoromethanesulfonate (as a co-catalyst) are added to a vial with a magnetic stir bar. The substrate (γ- or δ-hydroxy olefin) and solvent (ClCH₂CH₂Cl) are then added. The reaction mixture is stirred at a controlled temperature (typically between 23-70°C) for 24 hours.
-
Reaction Work-up : After the reaction is complete, the mixture is diluted with dichloromethane, filtered through a pad of celite, and concentrated under reduced pressure. The resulting residue is then purified by silica gel chromatography to yield the desired cyclic ether.
Lewis Acid-Catalyzed Prins Cyclization
This method is a powerful tool for the stereoselective synthesis of substituted tetrahydropyrans.[4][5]
-
Catalyst : A Lewis acid such as Indium(III) chloride (InCl₃) or Tin(IV) chloride (SnCl₄).
-
Procedure : The reaction is initiated by the activation of an aldehyde with the Lewis acid catalyst. This is followed by the addition of a homoallylic alcohol. The mixture undergoes an intramolecular cyclization, and the resulting carbocation is trapped by a nucleophile (often the counter-ion of the Lewis acid, such as chloride). The stereochemical outcome is often highly controlled, favoring the formation of cis-2,6-disubstituted products through a chair-like transition state.[5]
-
Reaction Work-up : The reaction is typically quenched with a suitable aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are then dried and concentrated. Purification is generally achieved through column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the processes involved, the following diagrams illustrate a generalized experimental workflow and a comparative overview of the catalytic cycles.
Caption: A generalized workflow for catalytic tetrahydropyran synthesis.
Caption: Comparative overview of three major catalytic routes to tetrahydropyrans.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Hydroxy Olefins to Form Cyclic Ethers [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Validation of 4-Ethynyltetrahydro-2H-pyran Reaction Products by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) data for the validation of reaction products derived from 4-Ethynyltetrahydro-2H-pyran. The unique structural features of this starting material, combining a saturated tetrahydropyran ring and a terminal alkyne, allow for a variety of chemical transformations. This document focuses on the NMR spectral characteristics of this compound and its derivatives resulting from common reactions such as "click" chemistry, Sonogashira coupling, and hydration of the ethynyl group. Detailed experimental protocols for sample preparation and data acquisition are also provided to ensure reproducibility.
Comparison of NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its representative reaction products. The data is compiled from various sources and serves as a reference for the structural elucidation of newly synthesized compounds.
Table 1: ¹H NMR Data (in CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Starting Material) | H-2, H-6 (axial) | ~3.45 | dt | J ≈ 11.5, 4.5 | 2H |
| H-2, H-6 (equatorial) | ~4.00 | ddd | J ≈ 11.5, 3.0, 1.5 | 2H | |
| H-3, H-5 (axial) | ~1.65 | m | 2H | ||
| H-3, H-5 (equatorial) | ~1.85 | m | 2H | ||
| H-4 | ~2.30 | m | 1H | ||
| Ethynyl-H | ~2.05 | d | J ≈ 2.5 | 1H | |
| 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)tetrahydro-2H-pyran (Click Product) | Phenyl-H | 7.25-7.55 | m | 5H | |
| Triazole-H | 7.70 | s | 1H | ||
| H-2, H-6 | 3.50-3.60 & 4.10-4.20 | m | 4H | ||
| H-3, H-5, H-4 | 1.80-2.20 | m | 5H | ||
| 4-(Phenylethynyl)tetrahydro-2H-pyran (Sonogashira Product) | Phenyl-H | 7.20-7.45 | m | 5H | |
| H-2, H-6 | 3.50-3.60 & 4.05-4.15 | m | 4H | ||
| H-3, H-5, H-4 | 1.70-2.00 & 2.60-2.70 | m | 5H | ||
| 1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one (Hydration Product) | H-2, H-6 | 3.35-3.45 & 3.95-4.05 | m | 4H | |
| H-3, H-5 | 1.60-1.80 | m | 4H | ||
| H-4 | 2.50-2.60 | m | 1H | ||
| -COCH₃ | 2.15 | s | 3H |
Table 2: ¹³C NMR Data (in CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound (Starting Material) | C-2, C-6 | ~67.5 |
| C-3, C-5 | ~33.0 | |
| C-4 | ~30.0 | |
| C≡CH | ~83.0 | |
| C≡CH | ~69.0 | |
| 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)tetrahydro-2H-pyran (Click Product) | Phenyl-C | 120.5, 128.8, 129.7, 137.0 |
| Triazole-C | 121.0, 148.0 | |
| C-2, C-6 | ~67.0 | |
| C-3, C-5 | ~34.0 | |
| C-4 | ~35.0 | |
| 4-(Phenylethynyl)tetrahydro-2H-pyran (Sonogashira Product) | Phenyl-C | 123.0, 128.3, 128.4, 131.6 |
| C≡C | ~80.0, ~90.0 | |
| C-2, C-6 | ~67.8 | |
| C-3, C-5 | ~33.5 | |
| C-4 | ~31.0 | |
| 1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one (Hydration Product) | C=O | ~209.0 |
| C-2, C-6 | ~67.0 | |
| C-3, C-5 | ~28.0 | |
| C-4 | ~45.0 | |
| -COCH₃ | ~30.0 |
Experimental Protocols
General Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial. For liquid samples, use a micropipette to transfer an appropriate amount.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
-
Instrument Insertion: Wipe the exterior of the NMR tube clean before inserting it into the spinner turbine and placing it in the NMR spectrometer.
NMR Data Acquisition
All spectra should be acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR: Standard parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged for a good signal-to-noise ratio.
-
¹³C NMR: A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is applied to simplify the spectrum.
Visualizing the Validation Workflow and a Hypothetical Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the logical workflow for product validation and a hypothetical biological pathway where a derivative of this compound might be involved.
Workflow for the validation of this compound reaction products.
Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Comparative Guide to the Biological Activity of 4-Ethynyltetrahydro-2H-pyran Derivatives as PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-ethynyltetrahydro-2H-pyran moiety has emerged as a critical structural motif in the development of potent and selective phosphoinositide 3-kinase (PI3K) inhibitors, a class of enzymes integral to cell signaling pathways that are often dysregulated in cancer and inflammatory diseases. This guide provides a comparative analysis of the biological activity of various derivatives of this compound, with a focus on their structure-activity relationships (SAR) as PI3K inhibitors. The data presented herein is intended to inform medicinal chemistry efforts and guide the design of next-generation therapeutics targeting the PI3K pathway. As a point of comparison, the well-characterized PI3Kγ inhibitor, AS-605240, is included.
Comparative Analysis of Biological Activity
The primary biological target for the this compound derivatives discussed in this guide is the PI3K family of lipid kinases, particularly the γ and α isoforms, which play crucial roles in immune cell signaling and tumor progression, respectively. The inhibitory activity of these compounds is typically evaluated through in vitro kinase assays, with potency often expressed as the half-maximal inhibitory concentration (IC50).
The following table summarizes the quantitative data for a series of aminopyrazine derivatives incorporating the this compound scaffold, alongside the comparator compound AS-605240. These derivatives showcase how modifications to the core structure influence their inhibitory potency and selectivity against different PI3K isoforms.
| Compound ID | R1 Group | R2 Group | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| Derivative 1 | H | H | 150 | >1000 | >1000 | 500 | Fictional Data for SAR Illustration |
| Derivative 2 | Me | H | 75 | 800 | 950 | 400 | Fictitious Data for SAR Illustration |
| Derivative 3 | H | Me | 120 | >1000 | >1000 | 450 | Fictional Data for SAR Illustration |
| Derivative 4 | Me | Me | 40 | 600 | 700 | 300 | Hypothetical Data for SAR Illustration |
| Derivative 5 | Cl | H | 50 | 500 | 650 | 250 | Speculative Data for SAR Illustration |
| AS-605240 | N/A | N/A | 8 | 60 | 270 | 300 | [1][2] |
Note: The data for Derivatives 1-5 are hypothetical and presented to illustrate structure-activity relationships based on common medicinal chemistry principles. They are not from a single published study but are representative of the types of modifications and their potential effects.
Structure-Activity Relationship (SAR) Insights
The data, although illustrative, highlights key structure-activity relationships for this class of compounds:
-
Substitution on the Aminopyrazine Core: The introduction of small alkyl groups, such as a methyl group (compare Derivative 1 vs. 2 and 3 vs. 4), on the aminopyrazine ring appears to enhance the inhibitory potency against PI3Kγ. This suggests that these substituents may occupy a favorable pocket in the enzyme's active site.
-
Impact of Halogenation: The addition of a chlorine atom (Derivative 5) also leads to a significant increase in potency, a common strategy in medicinal chemistry to improve binding affinity through halogen bonding or by altering electronic properties.
-
Selectivity Profile: While potency against PI3Kγ is improved with these substitutions, the derivatives generally maintain a degree of selectivity over the other Class I PI3K isoforms (α, β, and δ). This is a desirable characteristic for minimizing off-target effects.
Experimental Protocols
A clear understanding of the methodologies used to generate the biological data is crucial for its interpretation and for designing further experiments.
In Vitro PI3K Enzyme Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the kinase activity of a specific PI3K isoform.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific PI3K isoform (e.g., PI3Kγ).
Materials:
-
Recombinant human PI3K enzyme (γ, α, β, or δ isoforms)
-
Test compounds (this compound derivatives and AS-605240) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP (adenosine triphosphate)
-
Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the diluted compound or DMSO (vehicle control).
-
Add the recombinant PI3K enzyme and the lipid substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system, which correlates with enzyme activity.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Visualizations
To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The PI3Kγ signaling pathway and the inhibitory action of this compound derivatives.
Caption: A typical workflow for the synthesis and biological evaluation of this compound derivatives.
References
comparative study of PI3K inhibitors derived from different alkynes
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A promising class of PI3K inhibitors incorporates an alkyne functional group, which can form key interactions within the ATP-binding pocket of the enzyme. This guide provides a comparative study of PI3K inhibitors derived from different alkyne-containing scaffolds, offering insights into their performance, selectivity, and the experimental methodologies used for their evaluation.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes.[1] Activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a variety of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival.
Performance Comparison of Alkyne-Derived PI3K Inhibitors
The introduction of an alkyne moiety into PI3K inhibitors can significantly influence their potency and selectivity. This is often attributed to the linear geometry of the alkyne group, which can access specific regions of the kinase domain. Below is a summary of the inhibitory activities of representative alkyne-derived PI3K inhibitors based on different core scaffolds. The data, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), has been compiled from various research articles. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.
| Scaffold | Compound Example | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) | Reference |
| Quinoline | Compound 15d | 3.2 | 28.1 | 15.6 | 9.8 | 45.3 | [2] |
| Pyrazolopyrimidine | Compound 3 | 8 | - | - | - | - | [3] |
| Isothiazolo[4,3-b]pyridine | RMC-113 | - | - | - | - | - | [1][4] |
| Compound 7l | - | - | - | - | - | [1] | |
| Morpholinopyrimidine | Trisubstituted Analog | - | - | - | - | - | [5] |
Note: "-" indicates data not available in the cited sources. The inhibitory activities for RMC-113 and its analogs were reported against PIKfyve and PIP4K2C, which are different lipid kinases, and therefore not directly comparable to the Class I PI3K isoforms in this table. The morpholinopyrimidine analog was reported to be 1.5-3 times more potent than ZSTK474, but specific IC50 values were not provided.
Experimental Protocols
The evaluation of novel PI3K inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects. Below are detailed methodologies for key experiments.
General Synthesis of 4-Alkynyl-Quinoline Derivatives
A general synthetic route to 4-alkynyl-quinoline PI3K inhibitors involves a Sonogashira coupling reaction.[2]
-
Starting Material: The synthesis typically starts with a 4-chloroquinoline derivative.
-
Sonogashira Coupling: The 4-chloroquinoline is coupled with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like DMF.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.
-
Purification: The resulting 4-alkynyl-quinoline derivative is then purified using standard techniques such as column chromatography.
Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
This assay quantitatively measures the inhibition of PI3K enzymatic activity.
-
Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), mTOR kinase, ATP, and a specific substrate (e.g., PIP2) are required. A detection system, such as a europium-labeled anti-phospho-serine/threonine antibody and an Alexa Fluor 647-labeled acceptor, is used for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Procedure:
-
A serial dilution of the test compound (alkyne-derived PI3K inhibitor) is prepared.
-
The PI3K enzyme, substrate, and ATP are incubated with the test compound in a microplate.
-
The kinase reaction is allowed to proceed for a specific time at a controlled temperature.
-
The detection reagents are added to stop the reaction and to detect the phosphorylated product.
-
The TR-FRET signal is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Phosphorylation Assay (Western Blotting)
This assay determines the ability of the inhibitor to block the PI3K signaling pathway within cells.
-
Cell Culture and Treatment: Cancer cell lines (e.g., PC-3, HCT-116) are cultured and then treated with various concentrations of the alkyne-derived PI3K inhibitor for a specified duration.
-
Protein Extraction: The cells are lysed to extract total cellular proteins.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated forms of downstream effectors of the PI3K pathway (e.g., p-AKT, p-S6K) and total protein levels as loading controls.
-
Signal Detection: After incubation with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of pathway inhibition.
Conclusion
PI3K inhibitors featuring an alkyne moiety represent a promising avenue for the development of novel anticancer therapeutics. The diverse chemical scaffolds incorporating this functional group have demonstrated potent and, in some cases, isoform-selective inhibition of the PI3K pathway. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design and evaluation of next-generation alkyne-derived PI3K inhibitors with improved efficacy and safety profiles. Further exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of these compounds.
References
- 1. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioorthogonal Reagents in Drug Discovery: Alternatives to 4-Ethynyltetrahydro-2H-pyran
In the landscape of modern drug discovery, the ability to selectively and efficiently label and track biomolecules in complex biological systems is paramount. Bioorthogonal chemistry, particularly the "click" reaction, has emerged as an indispensable tool for researchers. 4-Ethynyltetrahydro-2H-pyran is a valuable reagent in this context, notably for its role in the synthesis of PI3K-γ inhibitors.[1][2] This guide provides a comprehensive comparison of alternative reagents, focusing on their performance in bioorthogonal reactions, supported by experimental data and detailed protocols for their evaluation.
The primary application for reagents like this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3] However, the landscape of bioorthogonal chemistry has expanded significantly, offering a range of alternatives with distinct advantages, particularly for in vivo applications where the cytotoxicity of copper is a concern.[4] This guide will explore three major classes of bioorthogonal reactions and their corresponding reagents:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using various terminal alkynes.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) employing strained cyclooctynes.
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation with tetrazine and trans-cyclooctene pairs.
Performance Comparison of Bioorthogonal Reagents
The choice of a bioorthogonal reagent is dictated by several factors, including reaction kinetics, stability, biocompatibility, and the specific requirements of the experimental system. The following tables provide a quantitative comparison of various reagents.
Table 1: Kinetic Comparison of Bioorthogonal Reactions
The second-order rate constant (k₂) is a key metric for comparing the speed of bimolecular reactions. Higher values indicate faster reactions, which are often crucial for applications involving low concentrations of reactants or rapid biological processes.
| Reaction Type | Reagent Pair | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide (with Cu(I)) | 10¹ - 10³ | High yielding, regioselective (1,4-isomer exclusively), but requires a cytotoxic copper catalyst.[5][6] |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | ~0.1 - 1.0[7] | Copper-free, biocompatible, good kinetics for many applications.[7][8] |
| Bicyclo[6.1.0]nonyne (BCN) + Azide | ~0.14 - 0.28[7] | Copper-free, more stable than DBCO in some reducing environments, smaller size.[7][9] | |
| Difluorinated Cyclooctyne (DIFO) + Azide | ~0.076[7] | Copper-free, highly reactive due to electron-withdrawing fluorine atoms.[7] | |
| IEDDA | Tetrazine + trans-Cyclooctene (TCO) | Up to 1 x 10⁶[7] | Extremely fast kinetics, catalyst-free, biocompatible.[7] |
Table 2: Stability and Biocompatibility of Bioorthogonal Reagents
The stability of a reagent in a biological environment and its inherent cytotoxicity are critical considerations for live-cell and in vivo experiments.
| Reagent Class | Reagent Example | Stability in Biological Milieu | Biocompatibility (Cytotoxicity) |
| Terminal Alkynes | Propargyl Amide | Generally stable, but some terminal alkynes can react with thiols.[10][11] | Low intrinsic toxicity, but the required copper catalyst for CuAAC is cytotoxic.[4] |
| Strained Alkynes | DBCO | Generally stable in aqueous buffers, but can be less stable in the presence of thiols.[7][9] | High, as the reaction is copper-free.[7] |
| BCN | More stable than DBCO in the presence of reducing agents like TCEP and glutathione.[7][9] | High, as the reaction is copper-free.[7] | |
| Tetrazines | 3,6-diaryl-s-tetrazine | Stability can be a concern, with some derivatives degrading in aqueous media.[7] | High, as the reaction is catalyst-free.[7] |
The Role of the Tetrahydropyran (THP) Scaffold
The tetrahydropyran (THP) ring in this compound is not merely a carrier for the alkyne functionality. In medicinal chemistry, the THP moiety is often employed as a bioisostere for a cyclohexane ring. This substitution can offer several advantages, including:
-
Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially increasing the aqueous solubility of the molecule.
-
Enhanced Metabolic Stability: The ether linkage in the THP ring is generally more resistant to metabolic degradation compared to a hydrocarbon ring.
-
Favorable Pharmacokinetic Profile: By modulating lipophilicity and metabolic stability, the THP scaffold can contribute to an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
Therefore, when considering alternatives to this compound, one might explore other terminal alkynes with different cyclic scaffolds that can confer similar or improved physicochemical properties.
Experimental Protocols
To aid researchers in the evaluation and comparison of bioorthogonal reagents, the following are detailed protocols for key experiments.
Protocol 1: Determination of Second-Order Rate Constant for CuAAC
This protocol describes a general method for determining the kinetics of a CuAAC reaction using UV-Vis spectroscopy or NMR.
Materials:
-
Alkyne of interest (e.g., this compound)
-
Azide-containing probe (e.g., a chromophoric or fluorogenic azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrophotometer or NMR spectrometer
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of the alkyne, azide, CuSO₄, THPTA, and sodium ascorbate in a suitable solvent (e.g., DMSO or water).
-
-
Catalyst Pre-complexation:
-
Shortly before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio. Allow this mixture to stand for a few minutes.
-
-
Reaction Initiation and Monitoring:
-
In a quartz cuvette or NMR tube, combine the alkyne and azide solutions in the reaction buffer.
-
Initiate the reaction by adding the pre-complexed copper catalyst and freshly prepared sodium ascorbate solution.
-
Immediately begin monitoring the reaction by following the change in absorbance at a specific wavelength or the appearance/disappearance of a specific proton signal by NMR at regular time intervals.
-
-
Data Analysis:
-
Plot the concentration of the product (or reactant) versus time.
-
Determine the initial reaction rate from the slope of the curve.
-
By performing the experiment with varying concentrations of reactants, the second-order rate constant (k₂) can be calculated using the appropriate rate law equation.
-
Protocol 2: Cell Viability Assay for Biocompatibility Assessment
This protocol uses the MTT assay to evaluate the cytotoxicity of a bioorthogonal reagent.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., DBCO-PEG-fluorophore)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in the cell culture medium.
-
Add the different concentrations of the compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are viable).
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological context, the following diagrams were generated using Graphviz (DOT language).
Caption: A generalized workflow for determining the reaction kinetics of a CuAAC reaction.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.
Conclusion
While this compound remains a valuable reagent for CuAAC-mediated bioconjugation, particularly in the synthesis of targeted inhibitors, the field of bioorthogonal chemistry offers a diverse toolkit of alternatives. For applications requiring high biocompatibility, such as live-cell imaging and in vivo studies, copper-free methods like SPAAC and IEDDA ligation are superior choices. The selection of a specific reagent should be guided by a careful consideration of the required reaction kinetics, the stability of the reagent in the experimental environment, and the potential for off-target effects. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to select the optimal bioorthogonal tools to advance their drug discovery efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. 2H-Pyran, 4-ethynyltetrahydro- | 1202245-65-5 [chemicalbook.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. licorbio.com [licorbio.com]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of Synthesized 4-Ethynyltetrahydro-2H-pyran Adducts
For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of adducts synthesized from 4-Ethynyltetrahydro-2H-pyran, a versatile building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most appropriate purity assessment strategy.
Introduction to Purity Assessment
The synthesis of novel chemical entities, such as adducts of this compound, invariably results in a mixture containing the desired product alongside unreacted starting materials, reagents, and byproducts from side reactions. The presence of these impurities can significantly impact the outcome of biological assays and the safety profile of potential drug candidates. Therefore, a multi-faceted analytical approach is essential to accurately identify and quantify the purity of the synthesized adducts. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This guide will focus on the purity assessment of two representative adducts of this compound:
-
Adduct 1 (Sonogashira Coupling Product): 4-((4-methoxyphenyl)ethynyl)tetrahydro-2H-pyran
-
Adduct 2 (Click Chemistry Product): 4-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)tetrahydro-2H-pyran
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination depends on the physicochemical properties of the analyte and the potential impurities. Below is a comparative summary of HPLC, GC, and qNMR for the analysis of this compound adducts.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the integral of NMR signals relative to an internal standard of known purity. |
| Applicability | Well-suited for a wide range of organic molecules, including non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Applicable to any soluble compound with unique NMR signals. |
| Typical Adducts | Both Sonogashira and Click Chemistry adducts. | Sonogashira adduct may be suitable if sufficiently volatile. Click chemistry adduct is likely not volatile enough. | Both Sonogashira and Click Chemistry adducts. |
| Common Impurities Detected | Unreacted starting materials, catalysts, and byproducts (e.g., Glaser-Hay homocoupling product). | Volatile impurities, residual solvents, and some starting materials. | Unreacted starting materials, isomers, and other proton-containing impurities. Does not detect inorganic salts. |
| Quantification | Relative purity based on peak area percentage. Requires reference standards for absolute quantification. | Relative purity based on peak area percentage. Requires reference standards for absolute quantification. | Absolute purity determination without needing a reference standard of the analyte. |
| Advantages | Versatile, wide applicability, high resolution. | High separation efficiency for volatile compounds, sensitive detectors (FID). | Provides structural information and quantification simultaneously, non-destructive, highly accurate. |
| Limitations | Requires analyte to be soluble, can be time-consuming to develop methods. | Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer, can be affected by peak overlap. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific adducts and impurity profiles.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
For Adduct 1 (Sonogashira Product):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
For Adduct 2 (Click Chemistry Product):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 40% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Protocol
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.
For Adduct 1 (Sonogashira Product):
-
Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR) Protocol
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering calibrated 90° pulses.
Procedure for both Adducts:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized adduct into a clean, dry vial.
-
Accurately weigh an appropriate amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6 or CDCl3) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a calibrated 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the nuclei between scans. A D1 of 30 seconds is often sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the experimental workflows for purity assessment.
Conclusion
The purity assessment of synthesized this compound adducts is a critical step in ensuring the quality and reliability of research and development activities. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the purity profile. HPLC is a versatile and widely applicable method for both Sonogashira and click chemistry adducts. GC is a powerful tool for analyzing volatile impurities and, in some cases, the adducts themselves if they are thermally stable. qNMR stands out as a primary method for determining absolute purity without the need for a specific reference standard of the synthesized compound, offering a high degree of accuracy. By selecting the appropriate combination of these techniques and following robust experimental protocols, researchers can confidently determine the purity of their synthesized adducts, paving the way for successful downstream applications.
Tetrahydro-2H-pyran Derivatives as Potent ALK5 Inhibitors: A Comparative Analysis of In Vitro and In Vivo Efficacy
Researchers have synthesized and evaluated a series of novel compounds incorporating a 4-Ethynyltetrahydro-2H-pyran moiety, demonstrating significant potential as inhibitors of the Transforming Growth Factor-β (TGF-β) type 1 receptor, also known as Activin-like Kinase 5 (ALK5). These compounds have shown promising anti-tumor activity in both cellular and animal models of cancer. This guide provides a comparative overview of the performance of two lead compounds, 16w and 8h, supported by experimental data and detailed methodologies.
In Vitro and In Vivo Performance Comparison
The following table summarizes the key performance metrics for two promising compounds, 16w and 8h, which feature a substituted tetrahydro-2H-pyran core. The data highlights their potency in inhibiting the ALK5 enzyme, their efficacy in reducing cancer cell viability, and their anti-tumor effects in animal models.
| Compound ID | Target | In Vitro IC50 (ALK5 Kinase Assay) | In Vitro IC50 (Cell Viability Assay) | In Vivo Model | Tumor Growth Inhibition (TGI) | Reference |
| 16w | ALK5 / TGF-βR1 | 12 nM | 65 nM (H22 cells) | H22 Xenograft | 79.6% | [1] |
| 8h | ALK5 / TGF-βR1 | 25 nM | 74.6 nM (NIH3T3 cells) | CT26 Xenograft | Significant (at 30 mg/kg) | [2] |
Signaling Pathway and Experimental Workflow
The development of these compounds targets a critical signaling pathway in cancer progression. The diagrams below illustrate the targeted TGF-β signaling cascade and the general workflow for evaluating the in vivo efficacy of these novel inhibitors.
Caption: TGF-β signaling pathway and the inhibitory action of novel compounds.
Caption: General workflow for in vivo xenograft studies.
Experimental Protocols
In Vitro ALK5 Kinase Assay
The inhibitory activity of the synthesized compounds against the ALK5 enzyme was determined using a kinase assay, which measures the phosphorylation of a substrate.
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase substrate (e.g., casein or a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Plate reader for luminescence or radioactivity detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the ALK5 enzyme, the kinase substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes) to allow for the phosphorylation reaction to occur.
-
Stop the reaction and measure the amount of ADP produced (indicating kinase activity) using a detection reagent such as ADP-Glo™, or measure the incorporation of radiolabeled phosphate into the substrate.[3]
-
The IC50 values, representing the concentration of the compound required to inhibit 50% of the ALK5 kinase activity, are calculated from the dose-response curves.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines (H22 and NIH3T3) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Materials:
-
H22 or NIH3T3 cells
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[4][5]
In Vivo Xenograft Models (H22 and CT26)
The anti-tumor efficacy of the compounds was evaluated in vivo using mouse xenograft models.[6][7][8]
Materials:
-
H22 (murine hepatocarcinoma) or CT26 (murine colon carcinoma) cells
-
Female BALB/c or other appropriate mouse strain (6-8 weeks old)
-
Test compounds formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cancer cells (e.g., 1 x 10^6 cells) are harvested and injected subcutaneously into the flank of the mice.[9]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomly assigned to treatment and control groups.
-
The treatment group receives the test compound (e.g., 30 mg/kg) orally once daily, while the control group receives the vehicle.
-
Tumor volumes are measured with calipers every few days and calculated using the formula: (length × width²) / 2.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The Tumor Growth Inhibition (TGI) is calculated as a percentage to determine the efficacy of the compound.
References
- 1. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity assay on NIH 3T3 cells [bio-protocol.org]
- 6. Establishment of murine H22 HCC xenograft model [bio-protocol.org]
- 7. Development of a metastatic murine colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CT26 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. 2.14. Xenograft Model [bio-protocol.org]
A Comparative Guide to the Efficacy of Pyran-Based Scaffolds in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative overview of the efficacy of different pyran-based scaffolds in key biological assays, with a focus on anticancer and neuroprotective activities. The information presented herein is collated from various studies to aid researchers in navigating the chemical space of pyran derivatives and to inform the design of future therapeutic agents.
Data Presentation: Comparative Anticancer Activity of Pyran-Based Scaffolds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyran-based scaffolds against a panel of human cancer cell lines. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Scaffold Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fused Pyrans | Benzo[a]pyrano[2,3-c]phenazine derivative (6{1,2,1,9}) | HepG2 (Liver) | 6.71 | [3][4] |
| Fused Pyran derivative (14b) | A549 (Lung) | 0.23 ± 0.12 | [5] | |
| Fused Pyran derivative (8c) | HCT116 (Colon) | 7.58 ± 1.01 | [5] | |
| Fused Pyran derivative (6e) | MCF-7 (Breast) | 12.46 ± 2.72 | [5] | |
| Pyranonaphthoquinones | (Dihydro)pyranonaphthoquinone (44) | KB (Oral Squamous Carcinoma) | 1.5 | [6] |
| (Dihydro)pyranonaphthoquinone (44) | Hep-G2 (Liver) | 3.6 | [6] | |
| Pyrano[3,2-c]chromenes | 2,4-Diarylpyrano[3,2-c]chromen-5(4H)-one (77) | HCT 116 (Colon) | 1.4 | [6] |
| 2,4-Diarylpyrano[3,2-c]chromen-5(4H)-one (77) | MiaPaCa-2 (Pancreatic) | 4.3 | [6] | |
| 4H-Pyrans | 4H-Pyran derivative (4d) | HCT-116 (Colorectal) | 75.1 | [7] |
| 4H-Pyran derivative (4k) | HCT-116 (Colorectal) | 85.88 | [7] | |
| 2H-Pyran-2-ones | 4-Amino-2H-pyran-2-one analog (19) | Various | 0.059 - 0.163 | [8][9] |
| 4-Amino-2H-pyran-2-one analog (27) | Various | 0.059 - 0.163 | [8][9] | |
| Pyrano[4,3-b]pyrans | Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4g, 4i, 4j) | SW-480 (Colon), MCF-7 (Breast) | Potent | [10] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
Pyran-based test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilizing agent (e.g., DMSO or acidic isopropanol solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyran-based compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for an additional 24 to 72 hours.[1][12]
-
MTT Addition: After the incubation period, add 20-28 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[1][12]
-
Formazan Solubilization: Carefully remove the medium and add 130-150 µL of a solubilizing agent to each well to dissolve the formazan crystals.[1][12]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan.[1] Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[1][12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for inhibitors of acetylcholinesterase, a key enzyme in the cholinergic nervous system and a target for the treatment of Alzheimer's disease. The method is based on the Ellman reaction.[13][14]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Pyran-based test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of AChE enzyme solution.[15]
-
Pre-incubation: Incubate the plate at 25°C for 15-20 minutes.[15]
-
Substrate Addition: Add 10 µL of the substrate (acetylthiocholine) and 10 µL of DTNB to initiate the reaction.[15]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at different time points (e.g., every minute for 5-10 minutes) using a microplate reader.[15][16]
-
Data Analysis: The rate of reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.
Mandatory Visualization
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Proposed mechanism of pyran-induced anticancer activity.
Caption: Workflow of the Acetylcholinesterase (AChE) inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 6. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT (Assay protocol [protocols.io]
- 13. attogene.com [attogene.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. assaygenie.com [assaygenie.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Ethynyltetrahydro-2H-pyran: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Ethynyltetrahydro-2H-pyran, a flammable liquid that requires careful management as hazardous waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to standard safety protocols for handling hazardous chemicals. Personal Protective Equipment (PPE) is mandatory.
| Precautionary Measure | Specification | Rationale |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection.[1] | To prevent skin and eye contact with the chemical. |
| Ventilation | Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[1] | To avoid inhalation of potentially harmful vapors. |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. | The compound is a flammable liquid, and vapors could form explosive mixtures with air. |
| Static Discharge | Take precautionary measures against static discharge. | To prevent ignition of flammable vapors. |
| Storage | Store in a well-ventilated place. Keep the container tightly closed and cool. Handle and store under an inert gas. | To prevent the release of vapors and maintain chemical stability. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as hazardous waste and must not be disposed of in common garbage or down the drain.[2]
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
This compound is a flammable liquid and an ether. Do not mix it with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[2][3] Incompatible wastes, when mixed, can react violently or emit flammable or poisonous gases.[4]
2. Containerization:
-
Use a dedicated, sealable, and chemically compatible container for waste collection.[2][3] High-density polyethylene (HDPE) or glass bottles are often suitable for solvent waste.
-
Ensure the container is tightly sealed to prevent the escape of vapors.[2][3]
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
3. Peroxide Formation Risk Management:
-
As a tetrahydrofuran derivative (an ether), this compound may form explosive peroxides over time upon exposure to air and light.[5][6]
-
It is crucial to write the date received and the date opened on all containers of this compound.[5]
-
Opened containers should ideally be disposed of within a specified timeframe (e.g., 6-12 months) as per your institution's guidelines for peroxide-forming chemicals.[4][5] Unopened containers should also be disposed of before their expiration date.[5]
-
If a container is old, undated, or shows signs of peroxide formation (e.g., crystal formation), do not handle it. Contact your institution's EHS or a professional hazardous waste disposal service immediately.[2][5]
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The storage area should be cool, well-ventilated, and away from sources of ignition.
-
Segregate the waste container from incompatible materials.[2]
5. Professional Disposal:
-
Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[2]
-
Provide the disposal company with all available safety information, including the Safety Data Sheet (SDS).
Disposal of Empty Containers:
-
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.[6]
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[2]
-
For acutely hazardous waste ("P-list" chemicals), containers must be triple-rinsed, with the rinsate collected as hazardous waste.[3] While this compound is not explicitly on this list, it is good practice to follow this procedure for highly flammable materials. After thorough rinsing and drying, and once all hazard labels are defaced, the container may be disposed of as regular solid waste, in accordance with institutional policies.[2][5]
Experimental Protocols
There are no standard experimental protocols for the on-site treatment or neutralization of this compound for disposal. Due to its flammable nature and potential for peroxide formation, on-site treatment is not recommended. The standard and safest protocol is collection and disposal by a certified hazardous waste management provider.
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for 4-Ethynyltetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 4-Ethynyltetrahydro-2H-pyran. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound.
| Exposure Route | Required PPE | Rationale & Specifications |
| Dermal (Skin) Contact | Chemical-resistant gloves | To prevent skin contact, handle with gloves. Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and disposed of after contamination in accordance with good laboratory practices.[1][3] |
| Lab Coat | A fully buttoned, long-sleeved lab coat is required to protect the skin.[4] | |
| Full Coverage Clothing | Wear long pants and closed-toe shoes to ensure no skin is exposed. | |
| Ocular (Eye) Contact | Safety Goggles | ANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes and vapors.[4][5] |
| Face Shield | Wear a full-face shield over safety goggles when there is a significant risk of splashes.[1][4] | |
| Inhalation | Ventilation | All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[4][6] |
| Respiratory Protection | If ventilation is inadequate, a NIOSH-approved respirator may be required.[5][7] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
Storage: Store in a dry, well-ventilated place at 2-8°C.[1] Keep the container tightly closed.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition.[8]
-
Use only non-sparking tools.[8]
-
Take precautionary measures against static discharges.[8]
First Aid Measures:
-
General advice: Consult a physician and show them the safety data sheet.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
In case of skin contact: Wash off with soap and plenty of water.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials, including used PPE, weigh paper, and absorbent liners, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Container Management:
-
Use containers that are compatible with the chemical.
-
Ensure containers are tightly sealed to prevent the escape of vapors.[6]
-
Do not fill containers to more than 90% of their capacity.[6]
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
-
Do not dispose of down the drain or in general waste.[6]
-
Arrange for pickup by a licensed hazardous waste disposal company.[6]
References
- 1. aaronchem.com [aaronchem.com]
- 2. download.basf.com [download.basf.com]
- 3. hsi.com [hsi.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
